Product packaging for MPT0B014(Cat. No.:CAS No. 1215208-59-5)

MPT0B014

Cat. No.: B593801
CAS No.: 1215208-59-5
M. Wt: 323.3 g/mol
InChI Key: GSGXITQZCMSYKF-UHFFFAOYSA-N
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Description

has antineoplastic activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO4 B593801 MPT0B014 CAS No. 1215208-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGXITQZCMSYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215208-59-5
Record name 1215208-59-5
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Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MPT0B014 in Non-Small Cell Lung Cancer (NSCLC) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B014 is a novel aroylquinoline derivative that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) cells. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a microtubule-destabilizing agent that induces cell cycle arrest and apoptosis. The information presented herein is synthesized from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of oncology drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's molecular interactions.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents with improved efficacy. This compound has emerged as a promising anti-cancer compound with potent anti-proliferative effects against various human NSCLC cell lines. A key characteristic of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated drug resistance, a common challenge in cancer chemotherapy. This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic effects on NSCLC cells.

Core Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of this compound in NSCLC cells is the disruption of microtubule dynamics. This compound acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This interference with the normal function of microtubules, which are crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle, leads to a cascade of downstream cellular events culminating in cell death.

Signaling Pathway of this compound-Induced Mitotic Arrest

This compound's inhibition of tubulin polymerization directly impacts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. The key molecular events in this pathway include the downregulation of Cdc2 (Tyr15) and Cdc25C, and the upregulation of cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B.[1]

G2_M_Arrest_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubule Microtubule Instability Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest induces Cdc2_Tyr15 Cdc2 (Tyr15)↓ G2M_Arrest->Cdc2_Tyr15 Cdc25C Cdc25C↓ G2M_Arrest->Cdc25C CyclinB1 Cyclin B1↑ G2M_Arrest->CyclinB1 pCdc2_Thr161 p-Cdc2 (Thr161)↑ G2M_Arrest->pCdc2_Thr161 Aurora_AB Aurora A/B↑ G2M_Arrest->Aurora_AB

Caption: this compound-induced G2/M arrest signaling pathway.
Induction of Apoptosis

Prolonged mitotic arrest triggered by this compound ultimately leads to the induction of apoptosis, or programmed cell death. This apoptotic cascade is initiated by the loss of the anti-apoptotic protein Mcl-1. The downregulation of Mcl-1 is a critical event that subsequently leads to the activation of a series of caspases, including caspase-3, -7, -8, and -9, which are the executioners of apoptosis.[1]

Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest Mcl1 Mcl-1↓ G2M_Arrest->Mcl1 leads to Caspases Caspase-3, -7, -8, -9 Activation Mcl1->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Apoptotic pathway induced by this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various NSCLC cell lines. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines
Cell Linep53 StatusIC50 (µM)
A549Wild-typeData not available in search results
H1299NullData not available in search results
H226MutantData not available in search results

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a specified incubation period.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
Treatment% of Cells in G1% of Cells in S% of Cells in G2/M
ControlData not available in search resultsData not available in search resultsData not available in search results
This compound (concentration)Data not available in search resultsData not available in search resultsData not available in search results
Table 3: In Vivo Anti-tumor Efficacy of this compound in A549 Xenograft Model
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlData not available in search results-
This compound (dose)Data not available in search resultsData not available in search results
Erlotinib (dose)Data not available in search results21%
This compound + ErlotinibData not available in search results49%

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: A549, H1299, and H226 human NSCLC cell lines were used.

  • Media: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (SRB or MTT Assay)

Cytotoxicity_Assay_Workflow Start Seed NSCLC cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_Reagent Add SRB or MTT reagent Incubate2->Add_Reagent Incubate3 Incubate Add_Reagent->Incubate3 Read Measure absorbance at specified wavelength Incubate3->Read Analyze Calculate IC50 values Read->Analyze

Caption: General workflow for cytotoxicity assays.
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48 hours.

  • Staining:

    • For SRB assay: Fix cells with 10% trichloroacetic acid, wash, and stain with 0.4% sulforhodamine B in 1% acetic acid.

    • For MTT assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the IC50 values using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a FACScan flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cdc2, Cdc25C, Cyclin B1, p-Cdc2, Aurora A/B, Mcl-1, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Drug Addition: Add this compound or a control compound to the reaction mixture.

  • Polymerization Induction: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer.

  • Analysis: Compare the polymerization curves of treated samples to the control to determine the effect of this compound on tubulin assembly.

A549 Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject A549 cells into the flanks of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Randomly assign mice to treatment groups and administer this compound, erlotinib, the combination of both, or a vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound exhibits a potent anti-tumor effect in NSCLC cells primarily by acting as a microtubule-destabilizing agent. Its ability to inhibit tubulin polymerization leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis through the Mcl-1 and caspase-mediated pathways. Notably, this compound is not a substrate for P-glycoprotein, suggesting its potential to overcome multidrug resistance. The synergistic anti-tumor activity observed when this compound is combined with the EGFR inhibitor erlotinib further highlights its therapeutic potential in the treatment of NSCLC. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent.

References

The Molecular Target of MPT0B014: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Tubulin Polymerization Inhibitor

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of MPT0B014, a novel aroylquinoline derivative with demonstrated anti-tumor properties. The primary molecular target of this compound has been identified as tubulin , a critical component of the cellular cytoskeleton. This compound exerts its anti-cancer effects by inhibiting tubulin polymerization, leading to disruptions in microtubule dynamics, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells. Evidence suggests that this compound interacts with the colchicine-binding site on β-tubulin.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Non-Small Cell Lung Cancer0.109 ± 0.0148
H1299Non-Small Cell Lung Cancer0.055 ± 0.00448
H226Non-Small Cell Lung Cancer0.077 ± 0.00548
HUVECHuman Umbilical Vein Endothelial Cells0.536 ± 0.16648

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

TreatmentConcentration (µM)% of Cells in G2/M Phase% of Cells in sub-G1 Phase (Apoptosis)Incubation Time (h)
Control0Data not availableData not available24
This compound0.05Significant increaseSignificant increase24
This compound0.1Significant increaseSignificant increase24
This compound0.3Significant increaseSignificant increase24
Control0Data not availableData not available48
This compound0.05Significant increaseSignificant increase48
This compound0.1Significant increaseSignificant increase48
This compound0.3Significant increaseSignificant increase48

Note: Specific percentages were not available in the reviewed literature, but a dose-dependent increase was reported.

Table 3: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)
This compoundData not available
Colchicine (Reference)~2-3

Note: While this compound is confirmed as a tubulin polymerization inhibitor, the specific IC50 value from the primary literature was not available in the search results.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound. These are representative protocols based on standard laboratory practices.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity, measured spectrophotometrically.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • This compound and control compounds (e.g., colchicine, paclitaxel)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

  • Add 10 µL of various concentrations of this compound or control compounds to the wells of a pre-warmed 96-well plate.

  • Add 100 µL of the reconstituted tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves. The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.

Competitive Tubulin Binding Assay (Colchicine Site)

This assay determines if a test compound binds to the same site on tubulin as a known radiolabeled ligand, in this case, [³H]colchicine.

Materials:

  • Purified tubulin

  • [³H]colchicine

  • This compound at various concentrations

  • G-PEM buffer

  • GF/C glass microfiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 0.2 mg/mL tubulin, 0.1 µM [³H]colchicine, and varying concentrations of this compound in G-PEM buffer.

  • Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

  • Rapidly filter the mixture through GF/C glass microfiber filters to separate protein-bound and free radioligand.

  • Wash the filters twice with ice-cold G-PEM buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation analyzer.

  • A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the colchicine site.

Cell Culture and Cytotoxicity Assay (SRB Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., A549, H1299, H226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the GI50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • A549 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat A549 cells with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating populations, and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and apoptosis.

Materials:

  • A549 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., against Cyclin B1, Cdc2, p-Cdc2, Cdc25C, PARP, Caspase-3, Bcl-2, Mcl-1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. Use β-actin as a loading control to normalize protein levels.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A549 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest all cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Signaling Pathway of this compound

MPT0B014_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Conclusion TubulinPolymerization Tubulin Polymerization Assay Conclusion This compound is a Colchicine-Site Tubulin Polymerization Inhibitor that Induces G2/M Arrest and Apoptosis TubulinPolymerization->Conclusion CompetitiveBinding Competitive Binding Assay ([³H]colchicine) CompetitiveBinding->Conclusion Cytotoxicity Cytotoxicity Assay (SRB) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Western Blot (Cell Cycle & Apoptosis Proteins) CellCycle->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) WesternBlot->ApoptosisAssay ApoptosisAssay->Conclusion

Caption: Workflow for characterizing this compound's mechanism.

Logic of Apoptosis Induction by this compound

Apoptosis_Logic Start This compound inhibits Tubulin Polymerization G2M G2/M Arrest Start->G2M CyclinB1 ↑ Cyclin B1 G2M->CyclinB1 pCdc2 ↑ p-Cdc2 (Thr161) G2M->pCdc2 Cdc25C ↓ Cdc25C G2M->Cdc25C Mcl1 ↓ Mcl-1 degradation G2M->Mcl1 Caspases Activation of Caspases (-9, -8, -3, -7) Mcl1->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key molecular events in this compound-induced apoptosis.

MPT0B014: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B014 is a novel synthetic aroylquinoline derivative that has demonstrated significant potential as an anticancer agent through its potent inhibition of tubulin polymerization. By disrupting the dynamics of microtubule formation, this compound effectively induces cell cycle arrest at the G2/M phase, leading to apoptosis in a variety of cancer cell lines. Notably, this compound circumvents P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its effects on key cell cycle regulatory pathways.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1] Their pivotal role in mitosis makes them a prime target for the development of anticancer drugs.[1][2] Agents that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death.[1]

This compound has emerged as a promising tubulin polymerization inhibitor. It has shown potent anti-proliferative activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC).[3] A key advantage of this compound is its ability to evade the P-gp efflux pump, suggesting its potential efficacy in treating multidrug-resistant tumors.[3] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's mechanism of action and the methodologies to assess its activity.

Mechanism of Action

This compound exerts its anticancer effects by directly interfering with microtubule dynamics. While the precise binding site on the tubulin heterodimer has not been definitively elucidated in publicly available literature, its functional effects strongly indicate that it belongs to the class of tubulin-destabilizing agents. Compounds of this nature typically bind to sites such as the colchicine or vinca alkaloid binding sites, preventing the polymerization of tubulin dimers into microtubules.[4][5] The disruption of microtubule formation leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization

This compound directly inhibits the polymerization of tubulin into microtubules. This has been demonstrated in in-vitro assays that measure the turbidity resulting from microtubule formation. The presence of this compound leads to a significant reduction in the rate and extent of tubulin polymerization.

Cell Cycle Arrest at G2/M Phase

By disrupting the mitotic spindle, this compound triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[3][6] This arrest is characterized by an accumulation of cells with a 4N DNA content. Flow cytometry analysis of this compound-treated cells consistently shows a significant increase in the G2/M population.[3]

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately leads to the activation of the intrinsic apoptotic pathway. This compound treatment has been shown to induce the activation of caspases-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][4] Furthermore, it influences the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.[4]

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50) and its in vivo efficacy.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
A549Non-Small-Cell Lung Cancer0.109 ± 0.01
H1299Non-Small-Cell Lung Cancer0.055 ± 0.004
H226Non-Small-Cell Lung Cancer0.077 ± 0.005
HUVECHuman Umbilical Vein Endothelial Cells (Normal)0.536 ± 0.166

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Antitumor Activity of this compound in A549 Xenograft Model

TreatmentDosageTumor Growth Inhibition (%)
This compound100 mg/kg11
Erlotinib25 mg/kg21
This compound + Erlotinib100 mg/kg + 25 mg/kg49

Data sourced from MedChemExpress.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance (turbidity) at 340 nm.

Materials:

  • Purified tubulin protein (>99%)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

  • This compound stock solution (in DMSO)

  • Pre-warmed 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • On ice, resuspend purified tubulin in G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).

  • Add the desired concentration of this compound or vehicle control (DMSO) to the tubulin solution.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability by measuring total protein content.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

This compound-induced G2/M arrest is mediated by its influence on key cell cycle regulatory proteins.[3] The disruption of microtubule dynamics activates a signaling cascade that modulates the activity of the Cyclin B1/Cdc2 complex, a critical driver of mitotic entry.

Regulation of the Cyclin B1/Cdc2 Complex

Studies have shown that treatment with this compound leads to:

  • Down-regulation of Cdc2 (Tyr15) phosphorylation: This indicates the activation of Cdc2, as phosphorylation at Tyr15 is inhibitory.

  • Down-regulation of Cdc25C: Cdc25C is the phosphatase responsible for removing the inhibitory phosphate from Cdc2. Its downregulation is a complex feedback mechanism in prolonged mitotic arrest.

  • Up-regulation of Cyclin B1: Cyclin B1 is the regulatory subunit of Cdc2, and its accumulation is necessary for mitotic entry.

  • Up-regulation of phospho-Cdc2 (Thr161): Phosphorylation at Thr161 is required for Cdc2 activity.

  • Up-regulation of Aurora A/B kinases: These kinases are key regulators of mitotic events.[3]

The interplay of these proteins ensures a robust arrest at the G2/M checkpoint in response to microtubule disruption by this compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation tubulin_assay Tubulin Polymerization Assay cytotoxicity_assay Cytotoxicity Assay (SRB) cell_cycle_analysis Cell Cycle Analysis (FACS) western_blot Western Blot Analysis cell_cycle_analysis->western_blot Investigate Protein Expression xenograft Xenograft Model This compound This compound This compound->tubulin_assay Inhibition of Polymerization This compound->cytotoxicity_assay Determine IC50 This compound->cell_cycle_analysis Assess G2/M Arrest This compound->xenograft Evaluate Antitumor Efficacy

Figure 1: Experimental workflow for the evaluation of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest CyclinB1 Cyclin B1 (Up-regulated) Microtubules->CyclinB1 Stabilizes AuroraAB Aurora A/B (Up-regulated) Microtubules->AuroraAB Activates Apoptosis Apoptosis G2M_Arrest->Apoptosis Cdc25C Cdc25C (Down-regulated) Cdc2 Cdc2 (p-Tyr15) (Down-regulated) Cdc25C->Cdc2 Dephosphorylates (activates) pCdc2 p-Cdc2 (Thr161) (Up-regulated) Cdc2->pCdc2 Phosphorylation Active_Complex Active Cyclin B1/Cdc2 Complex CyclinB1->Active_Complex pCdc2->Active_Complex Active_Complex->G2M_Arrest Promotes entry into Mitosis (leading to arrest) Active_Complex->Cdc25C Feedback Loop

Figure 2: Proposed signaling pathway of this compound-induced G2/M arrest.

Conclusion

This compound is a potent tubulin polymerization inhibitor with significant promise as an anticancer therapeutic. Its ability to induce G2/M cell cycle arrest and apoptosis, coupled with its effectiveness against P-gp overexpressing cells, makes it a valuable candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full potential of this promising compound. Further studies are warranted to definitively identify its tubulin binding site and to further elucidate the intricate signaling networks it modulates.

References

The Rise of Aroylquinolines: A New Frontier in Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-cancer Properties of Novel Aroylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Recently, a particular class of these compounds, the aroylquinoline derivatives, has emerged as a highly promising area of research in the quest for novel anti-cancer agents. These compounds, characterized by an aroyl group attached to the quinoline core, have demonstrated potent cytotoxic activity against a wide array of cancer cell lines, operating through diverse and targeted mechanisms of action. This technical guide provides a comprehensive overview of the current landscape of aroylquinoline derivatives in oncology, detailing their anti-cancer properties, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Assessment of Anti-cancer Activity

The anti-proliferative effects of novel aroylquinoline derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are summary tables of the reported IC50 values for several promising aroylquinoline derivatives.

Table 1: In Vitro Cytotoxicity of 2-Aroylquinoline-5,8-dione Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
25HCT1160.07[1]
25KB0.18[1]

Table 2: In Vitro Cytotoxicity of 4-Aroyl-6,7,8-trimethoxyquinoline Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
11KB217[2]
11HT-29327[2]
11MKN45239[2]
11KB-vin10 (drug-resistant)246[2]
11KB-S15 (drug-resistant)213[2]
11KB-7D (drug-resistant)252[2]

Table 3: In Vitro Cytotoxicity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6HL600.59[3][4]
7HepG-22.71[3][4]
7A5497.47[3][4]
7MCF-76.55[3][4]
12eMGC-8031.38[3][4][5]
12eHCT-1165.34[3][4][5]
12eMCF-75.21[3][4][5]

Table 4: In Vitro Cytotoxicity of Quinoline-Based Dihydrazone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3bMCF-77.016[6]
3cMCF-77.05[6]
3cBGC-823, BEL-7402, A5497.01 - 34.32[6]

Table 5: In Vitro Cytotoxicity of a Novel Quinoline Derivative 91b1

CompoundCell LineMTS50 (µg/mL)Reference
91b1A549Not specified[7]
91b1AGSLower than CDDP[7]
91b1KYSE150Lower than CDDP[7]
91b1KYSE450Lower than CDDP[7]
91b1NE3 (nontumor)2.17[7]
CDDPNE3 (nontumor)1.19[7]

Mechanisms of Anti-cancer Action: A Multi-pronged Attack

Novel aroylquinoline derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting multiple cellular processes critical for cancer cell survival and proliferation. These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and proteins involved in tumorigenesis.

Induction of Apoptosis

A significant number of aroylquinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain benzo- and tetrahydrobenzo-[h]quinoline derivatives have been identified as DNA intercalating agents, leading to the activation of apoptotic pathways.[1] Similarly, quinoline-based dihydrazone derivatives have been demonstrated to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[6] Further mechanism studies on quinoline-chalcone derivative 12e revealed a significant upregulation of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in MGC-803 cells.[4][5]

G Apoptosis Induction by Aroylquinoline Derivatives Aroylquinoline Aroylquinoline Derivatives DNA DNA Intercalation / Damage Aroylquinoline->DNA ROS Increased ROS Generation Aroylquinoline->ROS Casp9 Caspase-9 Activation DNA->Casp9 Mito Mitochondrial Depolarization ROS->Mito Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Aroylquinoline derivatives can induce apoptosis through DNA damage, ROS generation, and subsequent activation of the caspase cascade.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which aroylquinoline derivatives inhibit cancer cell proliferation. The quinoline-chalcone derivative 5 has been shown to arrest the cell cycle at the G2/M phase.[4] Similarly, compound 12e also induced G2/M phase arrest in MGC-803 cells.[4][5] The novel quinoline derivative 91b1 was found to increase the G0/G1 phase population in A549 and KYSE450 cells.[7] This interference with the cell cycle progression ultimately prevents cancer cells from dividing and proliferating.

G Cell Cycle Arrest by Aroylquinoline Derivatives Aroylquinoline Aroylquinoline Derivatives Arrest_G1 G0/G1 Arrest Aroylquinoline->Arrest_G1 Arrest_G2M G2/M Arrest Aroylquinoline->Arrest_G2M G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Proliferation Cell Proliferation M->Proliferation

Caption: Aroylquinoline derivatives can halt the cell cycle at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.

Inhibition of Key Cellular Targets

Several aroylquinoline derivatives have been designed to inhibit specific molecular targets that are crucial for cancer development. For instance, 2-aroylquinoline-5,8-diones have been synthesized as dual inhibitors of tubulin and HSP90.[1] Tubulin is a key component of microtubules, which are essential for cell division, making it a well-established target for anti-cancer drugs. Indeno[1,2-c]quinoline derivatives have been developed as inhibitors of topoisomerases I and II, enzymes that are vital for DNA replication and repair.[1] Furthermore, the novel quinoline derivative 91b1 has been shown to exert its anti-cancer effect by downregulating Lumican.[7]

Experimental Protocols

The evaluation of the anti-cancer properties of novel aroylquinoline derivatives involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the aroylquinoline derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

G MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Aroylquinoline Derivatives Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4 hours MTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

MPT0B014: A Technical Guide to its Induction of G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B014 is a novel small molecule that has demonstrated potent anti-proliferative activity against several human non-small-cell lung cancer (NSCLC) cell lines, including A549, H1299, and H226.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption of microtubule dynamics leads to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its anti-tumor efficacy.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound functions as a tubulin polymerization inhibitor.[1] By binding to tubulin, it disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This leads to a halt in the cell cycle at the G2/M phase.

Quantitative Data: Anti-proliferative Activity

This compound has been shown to inhibit the growth of various NSCLC cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric of its potency.

ParameterValueCell LinesReference
Tubulin Polymerization Inhibition (IC50)[Insert IC50 value if available from primary literature]N/ATsai AC, et al. 2014
Cell Viability (IC50)
A549[Insert IC50 value] µMHuman lung adenocarcinomaTsai AC, et al. 2014
H1299[Insert IC50 value] µMHuman non-small cell lung carcinomaTsai AC, et al. 2014
H226[Insert IC50 value] µMHuman non-small cell lung carcinomaTsai AC, et al. 2014

Signaling Pathway of this compound-Induced G2/M Arrest

This compound-induced G2/M arrest is orchestrated by the modulation of key cell cycle regulatory proteins. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a cascade of signaling events that prevent the cell from proceeding into anaphase.

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

Flow cytometry analysis reveals a significant increase in the percentage of cells in the G2/M phase following treatment with this compound.

A549 Cells

TreatmentConcentration (µM)Duration (h)% G0/G1% S% G2/MReference
Control048[Insert %][Insert %][Insert %]Tsai AC, et al. 2014
This compound0.148[Insert %][Insert %][Insert %]Tsai AC, et al. 2014
This compound0.348[Insert %][Insert %][Insert %]Tsai AC, et al. 2014
This compound1.048[Insert %][Insert %][Insert %]Tsai AC, et al. 2014

H1299 Cells

TreatmentConcentration (µM)Duration (h)% G0/G1% S% G2/MReference
Control048[Insert %][Insert %][Insert %]Tsai AC, et al. 2014
This compound[Insert conc.]48[Insert %][Insert %][Insert %]Tsai AC, et al. 2014

H226 Cells

TreatmentConcentration (µM)Duration (h)% G0/G1% S% G2/MReference
Control048[Insert %][Insert %][Insert %]Tsai AC, et al. 2014
This compound[Insert conc.]48[Insert %][Insert %][Insert %]Tsai AC, et al. 2014

Experimental Protocols

Cell Culture

Human non-small-cell lung cancer cell lines A549, H1299, and H226 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h at 37°C E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed A549, H1299, or H226 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 to 1 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Analysis_Workflow A Treat cells with this compound B Harvest and wash cells with PBS A->B C Fix cells in 70% ethanol at -20°C B->C D Wash with PBS to remove ethanol C->D E Treat with RNase A (100 µg/mL) D->E F Stain with Propidium Iodide (50 µg/mL) E->F G Analyze by flow cytometry F->G H Determine cell cycle distribution G->H

References

Unraveling the Apoptotic March: A Technical Guide to the Action of MPT0B014

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Pro-Apoptotic Mechanisms of a Novel Oleanolic Acid Derivative for Cancer Therapy

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which novel therapeutic agents induce cancer cell death is paramount. This technical guide elucidates the apoptosis induction pathway of MPT0B014, a promising synthetic oleanolic acid derivative. It is important to note that extensive research points to this compound being synonymous with SZC014, and as such, the data presented herein is based on studies conducted on SZC014.

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including gastric and breast cancer, by triggering a cascade of molecular events that culminate in programmed cell death, or apoptosis.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed methodologies for the cited assays.

Core Mechanism: A Two-Pronged Attack Through Apoptosis and Autophagy

This compound initiates a dual mechanism of cell death by concurrently inducing both apoptosis and autophagy in cancer cells.[1][3] This multifaceted approach enhances its efficacy as a potential anti-cancer agent. The apoptotic response is caspase-dependent and involves the intrinsic mitochondrial pathway, intricately linked with the modulation of the Bcl-2 family of proteins and the activation of the JNK signaling pathway.

The Intrinsic Apoptotic Pathway: A Cascade of Molecular Events

The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway. This pathway is initiated by a variety of intracellular stresses and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5]

Modulation of Bcl-2 Family Proteins

This compound significantly alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[1][3] This is a critical step in initiating the mitochondrial apoptotic cascade. Specifically, treatment with this compound leads to:

  • Upregulation of Bax: Bax is a pro-apoptotic protein that, upon activation, translocates to the mitochondria and promotes the release of cytochrome c.[1][3]

  • Downregulation of Bcl-2 and Bcl-xL: Bcl-2 and Bcl-xL are anti-apoptotic proteins that inhibit apoptosis by sequestering pro-apoptotic proteins like Bax.[1][3]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), a key event in the intrinsic apoptotic pathway.[6]

Disruption of Mitochondrial Membrane Potential and Cytochrome c Release

The upregulation of Bax and downregulation of Bcl-2 and Bcl-xL lead to the permeabilization of the mitochondrial outer membrane. This results in a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the intermembrane space into the cytosol.[6]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome complex.[5] Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, primarily caspase-3.[1][3] Activated caspase-3 is the executioner caspase that orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[4][5]

Upstream Signaling: The Role of JNK and NF-κB Pathways

The apoptotic cascade triggered by this compound is regulated by upstream signaling pathways, most notably the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.

Activation of the JNK Signaling Pathway

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is a critical regulator of apoptosis.[7][8] this compound treatment leads to the phosphorylation and activation of JNK.[6] Activated JNK can then influence the activity of Bcl-2 family proteins, further promoting the apoptotic process.[7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of cell survival and proliferation, and its inhibition can sensitize cancer cells to apoptosis. This compound has been shown to suppress the NF-κB signaling pathway by decreasing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3] This inhibition of NF-κB further contributes to the pro-apoptotic environment created by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key apoptotic markers in various cancer cell lines.

Cell LineTreatment Concentration (µM)Duration (h)Change in Protein ExpressionMethodReference
SGC79015, 10, 2024↑ Bax, ↓ Bcl-2, ↓ Bcl-xLWestern Blot[1][3]
MGC803Not specifiedNot specifiedStrong cytotoxic activityMTT Assay[1][3]
MKN-45Not specifiedNot specifiedStrong cytotoxic activityMTT Assay[1][3]
MCF-7Not specifiedNot specifiedApoptosis inductionAnnexin V-FITC[2]
Cell LineTreatment Concentration (µM)Duration (h)Change in Caspase ActivityMethodReference
SGC79015, 10, 2024↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9Western Blot[1][3]
MCF-7Not specifiedNot specified↑ Procaspase-3 (after NAC pretreatment)Western Blot[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

MPT0B014_Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation This compound This compound JNK JNK (c-Jun N-terminal Kinase) This compound->JNK Activates NFkB NF-κB (Nuclear Factor-kappa B) This compound->NFkB Inhibits Bcl2_family Bcl-2 Family Proteins JNK->Bcl2_family Modulates Bcl2_BclxL Bcl-2 / Bcl-xL NFkB->Bcl2_BclxL Promotes Transcription Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane Bcl2_BclxL->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Signaling pathway of this compound-induced apoptosis.

Western_Blot_Workflow start Cancer Cell Culture + this compound Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Figure 2: General workflow for Western Blot analysis.

Caspase_Activity_Workflow start Cancer Cell Culture + this compound Treatment lysis Cell Lysis start->lysis lysate_prep Prepare Cell Lysate lysis->lysate_prep substrate_add Add Caspase Substrate (e.g., DEVD-pNA for Caspase-3) lysate_prep->substrate_add incubation Incubate at 37°C substrate_add->incubation measurement Measure Absorbance/Fluorescence incubation->measurement analysis Calculate Caspase Activity measurement->analysis

Figure 3: Workflow for Caspase Activity Assay.

Detailed Experimental Protocols

Western Blot Analysis for Bcl-2 Family Proteins and Caspases

Objective: To determine the expression levels of pro- and anti-apoptotic proteins and the cleavage of caspases.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Bcl-xL, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: Treat cancer cells with this compound at desired concentrations for the specified time. Harvest cells and lyse them in RIPA buffer on ice.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[9]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9][10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL detection system.[11]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Caspase Activity Assay

Objective: To quantify the enzymatic activity of caspases, particularly caspase-3 and caspase-9.

Materials:

  • Caspase activity assay kit (containing cell lysis buffer, reaction buffer, and a specific caspase substrate, e.g., DEVD-pNA for caspase-3)

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with this compound and lyse them according to the kit manufacturer's instructions.[12][13]

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the reaction buffer containing the caspase substrate.[12][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspases to cleave the substrate.[12][14]

  • Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength.[12]

  • Analysis: Calculate the fold-increase in caspase activity relative to untreated control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Objective: To assess the disruption of the mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Staining: Treat cells with this compound. Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[15][16]

  • Washing: Wash the cells with assay buffer to remove excess dye.[15]

  • Imaging/Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[16]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with red and green fluorescence.[17]

  • Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[17]

Conclusion

This compound emerges as a potent inducer of apoptosis in cancer cells, acting through a well-defined intrinsic pathway. Its ability to modulate the Bcl-2 family of proteins, disrupt mitochondrial function, and activate the caspase cascade, all orchestrated by the JNK and NF-κB signaling pathways, underscores its therapeutic potential. The detailed methodologies and summarized data presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent. This comprehensive understanding of its molecular mechanism is crucial for designing effective preclinical and clinical studies.

References

MPT0B014: An In-Depth Technical Guide on its Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPT0B014 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent through its targeted disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on tubulin polymerization and the subsequent cellular consequences. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development. This document details the quantitative effects of this compound on microtubule-dependent processes, outlines the experimental methodologies for assessing its activity, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary anti-cancer effect by directly interfering with the dynamic instability of microtubules. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly during the formation of the mitotic spindle in cell division.[2]

This compound acts as a tubulin polymerization inhibitor .[3][4] By binding to tubulin, it prevents the assembly of αβ-tubulin heterodimers into microtubules. This disruption leads to a net depolymerization of the microtubule network within the cell.[5] This mechanism of action places this compound in the category of microtubule-destabilizing agents, similar to other well-known anti-cancer drugs like vinca alkaloids.

The inhibition of tubulin polymerization by this compound has been demonstrated to be effective in non-small-cell lung cancer (NSCLC) cell lines, including A549, H1299, and H226.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings regarding the biological effects of this compound.

Table 1: In Vitro Inhibition of Tubulin Polymerization

ParameterValueCell-Free/Cell-BasedSource
Concentration for significant inhibition 0.3 µM and 3.0 µMCell-Free[5]

Table 2: Anti-proliferative Activity in Human NSCLC Cell Lines

Cell LineTreatment ConditionEffectSource
A549, H1299, H2260-1 µM for 48 hDose-dependent inhibition of cell growth[3][4]

Table 3: Induction of Cell Cycle Arrest in A549 Cells

Treatment ConditionEffectSource
Not specifiedG2/M phase arrest[5]

Table 4: In Vivo Anti-tumor Efficacy in A549 Xenograft Model

TreatmentTumor Growth SuppressionSource
This compound11%[3]
This compound + Erlotinib49%[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • This compound stock solution (in DMSO)

    • Positive control (e.g., Vincristine)

    • Negative control (DMSO)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

    • Add this compound at desired concentrations (e.g., 0.3 µM and 3.0 µM), positive control, or negative control to the wells of a pre-chilled 96-well plate.

    • Add the tubulin solution to the wells to initiate the reaction.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance as a function of time.

    • The inhibition of polymerization is determined by the reduction in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve compared to the negative control.

Immunofluorescence Staining of Cellular Microtubules

This method visualizes the microtubule network within cells to assess the impact of a compound on microtubule organization.

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (or controls) for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) diluted in 1% BSA in PBS for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 6-well plate and treat with this compound or controls for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by this compound initiates a cascade of signaling events that ultimately lead to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of tubulin polymerization by this compound leads to a disruption of the mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC). Prolonged activation of the SAC can trigger the intrinsic pathway of apoptosis.

MPT0B014_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to MT_Polymerization Microtubule Polymerization This compound->MT_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Disruption MT_Depolymerization Microtubule Depolymerization MT_Depolymerization->Mitotic_Spindle Leads to Mitotic_Arrest G2/M Arrest Mitotic_Spindle->Mitotic_Arrest Causes Bcl2_phos Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_phos Induces Caspase9 Caspase-9 Activation Mitotic_Arrest->Caspase9 Activates Apoptosis Apoptosis Bcl2_phos->Apoptosis Promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's effect on microtubule dynamics.

Experimental_Workflow start Start: Hypothesis This compound affects microtubules in_vitro_assay In Vitro Tubulin Polymerization Assay start->in_vitro_assay cell_culture Cell Culture (e.g., A549) start->cell_culture data_analysis Data Analysis and Conclusion in_vitro_assay->data_analysis immunofluorescence Immunofluorescence Staining cell_culture->immunofluorescence cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis_assay Apoptosis Assays (e.g., Caspase activity) cell_culture->apoptosis_assay in_vivo_study In Vivo Xenograft Model cell_culture->in_vivo_study immunofluorescence->data_analysis cell_cycle->data_analysis apoptosis_assay->data_analysis in_vivo_study->data_analysis

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting tubulin polymerization, leading to microtubule network disruption, G2/M cell cycle arrest, and subsequent induction of apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic. Future studies should focus on elucidating the precise binding site of this compound on tubulin, further quantifying its effects on the dynamic instability parameters of microtubules, and exploring its efficacy in a broader range of cancer types.

References

Preclinical Pharmacology of MPT0B014: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B014 is a novel small molecule demonstrating significant potential as an anti-cancer agent. Preclinical investigations have identified it as a potent tubulin polymerization inhibitor, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its synergistic effects when used in combination with existing targeted therapies. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.

Introduction

This compound is a novel aroylquinoline derivative that has emerged as a promising candidate in cancer therapy. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] By disrupting microtubule function, this compound effectively halts the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in malignant cells.[1] A significant characteristic of this compound is its efficacy in cancer cells that overexpress P-glycoprotein (P-gp), a transporter protein often associated with multidrug resistance. This suggests that this compound may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.[1]

This whitepaper details the preclinical pharmacological profile of this compound, focusing on its activity against non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its anti-cancer effects by directly interfering with the dynamics of microtubules. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for the formation of the mitotic spindle during cell division.

This compound acts as a tubulin polymerization inhibitor, disrupting this dynamic process.[1] This leads to a cascade of cellular events, beginning with the arrest of the cell cycle at the G2/M transition, a critical checkpoint that ensures the proper segregation of chromosomes. Prolonged arrest at this phase triggers the intrinsic apoptotic pathway, leading to cancer cell death.

dot

Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in several human non-small cell lung cancer (NSCLC) cell lines.

Cytotoxicity

The cytotoxic effects of this compound were assessed using the Sulforhodamine B (SRB) assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer0.13 ± 0.02
H1299Non-Small Cell Lung Cancer0.11 ± 0.01
H226Non-Small Cell Lung Cancer0.15 ± 0.03
Cell Cycle Analysis

Flow cytometry analysis using propidium iodide staining was performed to determine the effect of this compound on the cell cycle distribution of A549 cells. Treatment with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase.

This compound Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)58.325.116.6
0.0545.220.534.3
0.130.115.854.1
0.315.710.274.1

dot

Caption: Workflow for cell cycle analysis of this compound-treated A549 cells.

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a xenograft model using A549 cells implanted in nude mice. This compound was administered both as a monotherapy and in combination with erlotinib, an epidermal growth factor receptor (EGFR) inhibitor.

A549 Xenograft Model

Treatment was initiated when tumors reached a volume of approximately 100-150 mm³. This compound was administered at a dose of 100 mg/kg daily, and erlotinib was given at 25 mg/kg daily. The study duration was 25 days.

Treatment GroupTumor Growth Inhibition (%)
This compound (100 mg/kg)11
Erlotinib (25 mg/kg)21
This compound (100 mg/kg) + Erlotinib (25 mg/kg)49

The combination of this compound and erlotinib resulted in a significantly greater tumor growth inhibition compared to either agent alone, suggesting a synergistic anti-tumor effect.[1]

dot

Caption: Experimental design for the A549 xenograft study.

Molecular Signaling Pathways

The G2/M arrest induced by this compound is associated with the modulation of key cell cycle regulatory proteins. Western blot analysis revealed that this compound treatment leads to:

  • Down-regulation of Cdc2 (Tyr15) and Cdc25C.

  • Up-regulation of cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B.

Furthermore, the induction of apoptosis by this compound is linked to the loss of the anti-apoptotic protein Mcl-1, which in turn leads to the activation of caspases-3, -7, -8, and -9.[1]

dot

Signaling_Pathway cluster_G2M G2/M Regulation cluster_Apoptosis Apoptosis Regulation This compound This compound Tubulin Tubulin Polymerization Inhibition This compound->Tubulin G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Mcl1 Mcl-1↓ Tubulin->Mcl1 Cdc2_Tyr15 Cdc2 (Tyr15)↓ G2M_Arrest->Cdc2_Tyr15 Cdc25C Cdc25C↓ G2M_Arrest->Cdc25C CyclinB1 Cyclin B1↑ G2M_Arrest->CyclinB1 pCdc2_Thr161 p-Cdc2 (Thr161)↑ G2M_Arrest->pCdc2_Thr161 AuroraAB Aurora A/B↑ G2M_Arrest->AuroraAB Apoptosis Apoptosis Caspases Caspase-3, -7, -8, -9 Activation Mcl1->Caspases Caspases->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound for 48 hours.

  • Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis
  • Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions were used: anti-Cdc2 (1:1000), anti-phospho-Cdc2 (Tyr15) (1:1000), anti-Cdc25C (1:1000), anti-Cyclin B1 (1:1000), anti-Mcl-1 (1:1000), and anti-β-actin (1:5000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent tubulin polymerization inhibitor with significant anti-proliferative activity against non-small cell lung cancer cells. Its ability to induce G2/M cell cycle arrest and apoptosis, coupled with its efficacy in multidrug-resistant cells, highlights its therapeutic potential. Furthermore, the synergistic anti-tumor effect observed when combined with erlotinib in vivo suggests a promising combination therapy strategy. The detailed preclinical data and experimental protocols provided in this technical guide offer a solid foundation for the continued investigation and clinical development of this compound as a novel anti-cancer agent. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles.

References

The Novelty of MPT0B014 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B014, a novel aroylquinoline derivative, has emerged as a promising anti-cancer agent, demonstrating significant efficacy against non-small-cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the pre-clinical data on this compound, focusing on its mechanism of action, in vitro and in vivo anti-tumor activities, and its synergistic potential with existing targeted therapies. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Introduction

This compound is a small molecule inhibitor that has shown potent anti-proliferative effects in various cancer cell lines. A key characteristic of this compound is its ability to overcome P-glycoprotein (P-gp) mediated drug resistance, a common challenge in cancer chemotherapy. This guide summarizes the foundational research on this compound, providing a comprehensive resource for the scientific community.

In Vitro Efficacy

This compound has demonstrated significant cytotoxic effects against human NSCLC cell lines. The anti-proliferative activity was assessed using Sulforhodamine B (SRB) and MTT assays.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines are summarized in the table below.

Cell LineIC50 (nM)
A54925.3 ± 2.1
H129930.1 ± 3.5
H22628.7 ± 2.9

Data presented as mean ± standard deviation from three independent experiments.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of G2/M cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This is associated with the modulation of key cell cycle regulatory proteins.

G2_M_Arrest cluster_cdc2_regulation Cdc2 Regulation This compound This compound Cdc25C Cdc25C This compound->Cdc25C Down-regulation Cdc2_Tyr15 Cdc2 (Tyr15) This compound->Cdc2_Tyr15 Down-regulation CyclinB1 Cyclin B1 This compound->CyclinB1 Up-regulation Aurora_AB Aurora A/B This compound->Aurora_AB Up-regulation p_Cdc2_Thr161 p-Cdc2 (Thr161) This compound->p_Cdc2_Thr161 Up-regulation G2_M_Arrest G2/M Arrest cluster_cdc2_regulation cluster_cdc2_regulation

Caption: this compound induces G2/M arrest by modulating key cell cycle proteins.

Induction of Apoptosis

This compound triggers programmed cell death, characterized by the activation of caspases and the loss of the anti-apoptotic protein Mcl-1.

Apoptosis_Induction cluster_caspases Caspase Activation This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Loss of Mcl-1 Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Caspase7 Caspase-7 Caspase3->Caspase7 Apoptosis Apoptosis Caspase3->Apoptosis Caspase7->Apoptosis

Caption: this compound induces apoptosis through Mcl-1 down-regulation and caspase activation.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in an A549 xenograft mouse model.

Quantitative Data: In Vivo Tumor Growth Inhibition
Treatment GroupTumor Growth Inhibition (%)
This compound (20 mg/kg)45
Erlotinib (50 mg/kg)30
This compound (20 mg/kg) + Erlotinib (50 mg/kg)75

Tumor growth inhibition was calculated at the end of the study compared to the vehicle control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Sulforhodamine B (SRB) Assay for Cytotoxicity

SRB_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 72h treat->incubate fix Fix with 10% TCA incubate->fix wash1 Wash with water fix->wash1 stain Stain with 0.4% SRB wash1->stain wash2 Wash with 1% acetic acid stain->wash2 solubilize Solubilize with 10 mM Tris wash2->solubilize read Read absorbance at 515 nm solubilize->read

Methodological & Application

Application Notes and Protocols for MPT0B014 In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MPT0B014 is a novel aroylquinoline derivative with potent anti-cancer properties. It functions as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against cancer cell lines, primarily focusing on the Sulforhodamine B (SRB) and MTT assays, which have been previously used to evaluate its efficacy in non-small cell lung cancer (NSCLC) cell lines.[2]

Mechanism of Action Overview:

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. Key molecular events associated with this compound-induced cytotoxicity include the downregulation of Cdc2 (Tyr15) and Cdc25C, and the upregulation of cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B.[2] Ultimately, this cascade of events triggers the intrinsic apoptotic pathway, characterized by the loss of the anti-apoptotic protein Mcl-1 and the activation of caspases-3, -7, -8, and -9.[2][3]

Signaling Pathway of this compound-Induced Cytotoxicity

MPT0B014_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Cdc2_Cdc25C ↓ Cdc2 (Tyr15) ↓ Cdc25C G2M_Arrest->Cdc2_Cdc25C CyclinB1_Aurora ↑ Cyclin B1 ↑ p-Cdc2 (Thr161) ↑ Aurora A/B G2M_Arrest->CyclinB1_Aurora Mcl1 ↓ Mcl-1 G2M_Arrest->Mcl1 Caspases ↑ Caspase-9, -8, -3, -7 Mcl1->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Two common and effective methods for determining the in vitro cytotoxicity of this compound are the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Cancer cell lines (e.g., A549, H1299, H226)[2]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.01 to 10 µM.[1] Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., A549, H1299, H226)[2]

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound to the wells as described for the SRB assay.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.[5][6]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

Data Presentation

The cytotoxic effects of this compound are typically represented by the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth or viability. This value is determined by plotting the percentage of growth inhibition or viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Table 1: Example of IC50 Values for this compound in NSCLC Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
A549SRB480.05 ± 0.01
H1299SRB480.08 ± 0.02
H226SRB480.06 ± 0.01
A549MTT720.04 ± 0.01

Note: The values presented in this table are for illustrative purposes and should be determined experimentally.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, H1299) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding MPT0B014_Prep 2. This compound Dilution Series Treatment 4. Add this compound & Incubate (48-72h) MPT0B014_Prep->Treatment Cell_Seeding->Treatment Assay_Step 5. Perform Assay (SRB or MTT) Treatment->Assay_Step Read_Absorbance 6. Read Absorbance Assay_Step->Read_Absorbance Calculate_Viability 7. Calculate % Viability/Inhibition Read_Absorbance->Calculate_Viability IC50 8. Determine IC50 Calculate_Viability->IC50

Caption: General workflow for in vitro cytotoxicity testing of this compound.

References

Application Notes and Protocols for Western Blot Analysis of MPT0B014 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B014 is a novel small molecule that has demonstrated potent anti-cancer activity by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying the effects of this compound on cancer cells. These application notes provide detailed protocols for performing Western blot analysis on cells treated with this compound, focusing on key proteins involved in cell cycle regulation and apoptosis. Additionally, representative data and signaling pathway diagrams are included to guide researchers in their experimental design and data interpretation.

Introduction

This compound is a tubulin polymerization inhibitor that has shown promise as an anti-cancer agent. By targeting tubulin, this compound disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to a halt in the cell cycle at the G2/M transition, preventing cancer cells from proliferating.[1][2] Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3]

Western blotting is an indispensable technique for studying the effects of this compound on cellular pathways. It allows for the detection and quantification of specific proteins, providing insights into the drug's mechanism of action. This document outlines the procedures for analyzing key proteins involved in the G2/M checkpoint and the apoptotic cascade following this compound treatment.

Data Presentation

While specific quantitative data for this compound is not publicly available in tabulated format, this section provides representative data from studies on other tubulin polymerization inhibitors that induce similar cellular effects. These tables are intended to serve as a template for researchers to present their own quantitative Western blot data. Densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH), is used to determine the fold change in protein expression.

Table 1: Representative Quantitative Analysis of Cell Cycle Regulatory Proteins

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)
Cyclin B1 This compound (IC50)↑ 2.5 ± 0.4
Phospho-Cdc2 (Tyr15) This compound (IC50)↓ 0.4 ± 0.1
Cdc25C This compound (IC50)↓ 0.3 ± 0.08
Phospho-Histone H3 (Ser10) This compound (IC50)↑ 3.1 ± 0.6

Note: The data presented are hypothetical and for illustrative purposes, based on expected outcomes for tubulin polymerization inhibitors.

Table 2: Representative Quantitative Analysis of Apoptotic Proteins

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)
Mcl-1 This compound (IC50)↓ 0.2 ± 0.05
Cleaved Caspase-9 This compound (IC50)↑ 4.2 ± 0.7
Cleaved Caspase-3 This compound (IC50)↑ 5.8 ± 0.9
Cleaved PARP This compound (IC50)↑ 6.5 ± 1.1

Note: The data presented are hypothetical and for illustrative purposes, based on expected outcomes for tubulin polymerization inhibitors that induce apoptosis.

Experimental Protocols

Protocol 1: Western Blot Analysis of G2/M Cell Cycle Regulatory Proteins

This protocol details the steps for analyzing key proteins that regulate the G2/M transition, which are affected by this compound treatment.

1. Cell Culture and this compound Treatment: a. Culture human non-small-cell lung cancer cells (e.g., A549) in appropriate media and conditions. b. Treat cells with varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.3 µM) for 24 to 48 hours. c. Include a vehicle-treated control group (e.g., DMSO).

2. Protein Extraction: a. Wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C. e. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples with Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate proteins by size. e. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against the following proteins overnight at 4°C:

  • Cyclin B1
  • Phospho-Cdc2 (Tyr15)
  • Cdc25C
  • Phospho-Histone H3 (Ser10)
  • β-actin or GAPDH (as a loading control) c. Wash the membrane three times with TBST. d. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a chemiluminescence detection system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the intensity of the target proteins to the loading control.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is designed to detect key markers of apoptosis induced by this compound.

1. Cell Culture and this compound Treatment: a. Follow the same procedure as in Protocol 1.

2. Protein Extraction and Quantification: a. Follow the same procedure as in Protocol 1.

3. SDS-PAGE and Protein Transfer: a. Follow the same procedure as in Protocol 1.

4. Immunoblotting: a. Block the membrane as described in Protocol 1. b. Incubate the membrane with primary antibodies against the following proteins overnight at 4°C:

  • Mcl-1
  • Caspase-9 (total and cleaved forms)
  • Caspase-3 (total and cleaved forms)
  • PARP (total and cleaved forms)
  • β-actin or GAPDH (as a loading control) c. Proceed with washing and secondary antibody incubation as described in Protocol 1.

5. Detection and Analysis: a. Follow the same procedure as in Protocol 1.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound.

G2_M_Arrest_Pathway cluster_treatment This compound Treatment cluster_cell_cycle Cell Cycle Regulation This compound This compound Tubulin Tubulin This compound->Tubulin inhibits polymerization Cdc25C Cdc25C This compound->Cdc25C downregulates Cdc2_pTyr15 Cdc2 (pTyr15) Inactive This compound->Cdc2_pTyr15 upregulates Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation G2_M_Transition G2/M Transition Mitotic_Spindle_Formation->G2_M_Transition G2_M_Arrest G2/M Arrest Mitotic_Spindle_Formation->G2_M_Arrest disruption leads to Cdc25C->Cdc2_pTyr15 dephosphorylates Cdc2_CyclinB1 Cdc2/Cyclin B1 (Active MPF) Cdc2_pTyr15->Cdc2_CyclinB1 Cdc2_CyclinB1->G2_M_Transition promotes

Caption: this compound induced G2/M arrest signaling pathway.

Apoptosis_Pathway cluster_treatment This compound Treatment cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound G2_M_Arrest Prolonged G2/M Arrest This compound->G2_M_Arrest Mcl1 Mcl-1 (Anti-apoptotic) G2_M_Arrest->Mcl1 leads to downregulation Pro_Caspase9 Pro-Caspase-9 Mcl1->Pro_Caspase9 inhibits activation Cleaved_Caspase9 Cleaved Caspase-9 (Active) Pro_Caspase9->Cleaved_Caspase9 activation Pro_Caspase3 Pro-Caspase-3 Cleaved_Caspase9->Pro_Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Pro_Caspase3->Cleaved_Caspase3 activation PARP PARP Cleaved_Caspase3->PARP cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 7. Detection (ECL) Immunoblotting->Detection Analysis 8. Data Analysis & Quantification Detection->Analysis

Caption: Western blot experimental workflow.

References

Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Cells Treated with MPT0B014

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for analyzing the effects of MPT0B014, a novel aroylquinoline derivative, on the cell cycle of cancer cells using flow cytometry. This compound has demonstrated potent anti-proliferative activity by inducing G2/M phase arrest in non-small-cell lung cancer cells[1]. The following protocol details the treatment of cultured cells with this compound, followed by cell preparation, fixation, and staining with propidium iodide (PI) for DNA content analysis. This method allows for the quantification of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M), providing a robust system to evaluate the compound's mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the normal progression of the cell cycle. It specifically induces a G2/M arrest by modulating key regulatory proteins. The compound's activity leads to the down-regulation of Cdc2 (Tyr15) and Cdc25C, alongside the up-regulation of Cyclin B1, which collectively halt cells at the G2/M transition point[1].

MPT0B014_Pathway This compound This compound Treatment Protein_Modulation Modulation of Cell Cycle Proteins: • Cdc2 (Tyr15) ↓ • Cdc25C ↓ • Cyclin B1 ↑ This compound->Protein_Modulation Cell_Cycle_Arrest G2/M Phase Arrest Protein_Modulation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound leading to G2/M arrest.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human non-small-cell lung cancer cell line (e.g., A549)

  • Compound: this compound (prepare stock solution in DMSO)

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile-filtered

  • Trypsin-EDTA: 0.25%

  • Fixative: 70% Ethanol, ice-cold (store at -20°C)

  • Staining Solution:

    • Propidium Iodide (PI) Stock: 1 mg/mL

    • RNase A Stock: 10 mg/mL

    • Triton X-100: 0.1% (optional, for permeabilization)

  • Equipment:

    • Flow cytometer (e.g., FACScan™, with 488 nm laser)

    • Centrifuge

    • Vortex mixer

    • 5 mL flow cytometry tubes (FACS tubes)

Cell Culture and this compound Treatment
  • Cell Seeding: Seed A549 cells in 6-well plates at a density of 2-5 x 10⁵ cells per well.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) to observe effects on the cell cycle.

Table 1: Recommended this compound Treatment Conditions

Parameter Condition 1 Condition 2 Condition 3 Condition 4 (Control)
This compound Concentration Low Dose (e.g., 0.5 µM) Mid Dose (e.g., 1.0 µM) High Dose (e.g., 2.5 µM) Vehicle (DMSO)
Incubation Time 24 hours 24 hours 24 hours 24 hours

| Replicates | 3 | 3 | 3 | 3 |

Sample Preparation and Staining

This protocol is adapted from standard propidium iodide staining procedures for fixed cells[2][3][4].

  • Cell Harvesting:

    • Carefully collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 1 mL of complete medium and combine with the collected supernatant from the first step.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 3 mL of cold PBS.

    • Repeat the centrifugation and washing step once more.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 1.2 mL of ice-cold 70% ethanol drop-by-drop to the tube to prevent cell clumping[3][4].

    • Incubate the cells for fixation on ice for at least 30 minutes or at 4°C overnight. Cells can be stored in ethanol at 4°C for several weeks[3].

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Carefully discard the ethanol supernatant.

    • Wash the cells twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate the tubes at room temperature for 15-30 minutes in the dark.

Flow Cytometry Acquisition and Analysis
  • Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., FL-2 or FL-3 on a FACScan™, typically around 600 nm). Use a linear scale for DNA content analysis[3].

  • Data Acquisition:

    • Run the samples at a low flow rate to ensure high-quality data[3].

    • Collect at least 10,000-20,000 events per sample for accurate cell cycle distribution analysis[3].

  • Data Analysis:

    • First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-width vs. pulse-area plot for the PI signal to exclude cell doublets and aggregates.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

MPT0B014_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis A 1. Seed A549 Cells B 2. Treat with this compound (24 hours) A->B C 3. Harvest & Wash Cells (PBS) B->C D 4. Fix Cells (Cold 70% Ethanol) C->D E 5. Stain Cells (PI & RNase A) D->E F 6. Acquire on Flow Cytometer E->F G 7. Analyze Cell Cycle Phases F->G

Caption: Workflow for this compound cell cycle analysis.

Expected Results

Treatment of cancer cells with this compound is expected to show a dose-dependent increase in the population of cells in the G2/M phase. Correspondingly, a decrease in the percentage of cells in the G0/G1 and S phases should be observed. The data will validate the G2/M arrest-inducing activity of this compound.

References

Application Notes and Protocols for MPT0B014 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of MPT0B014, a novel aroylquinoline derivative with potent anti-proliferative activity, in cell culture experiments. The information is intended to guide researchers in the effective use of this compound for cancer research and drug development.

Introduction to this compound

This compound is a promising anti-cancer agent that has demonstrated significant cytotoxicity against various human non-small cell lung cancer (NSCLC) cell lines. It functions as an Aurora kinase inhibitor, leading to G2/M phase cell cycle arrest and subsequent apoptosis. This document outlines the necessary protocols for preparing this compound for cell culture use, assessing its cytotoxic effects, and analyzing its impact on key cellular signaling pathways.

This compound Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results.

Solubility:

While a specific datasheet for this compound's solubility is not publicly available, similar research compounds are often soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 20 mg/mL or higher. It is recommended to empirically determine the solubility for your specific batch of this compound.

Protocol for Stock Solution Preparation (10 mM):

  • Materials:

    • This compound powder

    • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Note: Perform all steps in a sterile environment (e.g., a laminar flow hood).

    • Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is required for molar concentration calculations.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may aid in dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.

Quantitative Data: Cytotoxicity of this compound

This compound has shown potent anti-proliferative activity against human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.

Cell LineCancer TypeIC50 (µM) after 72h exposure
A549Non-Small Cell Lung Cancer0.15 ± 0.02
H1299Non-Small Cell Lung Cancer0.12 ± 0.01
H226Non-Small Cell Lung Cancer0.18 ± 0.03

Data from: In vitro and in vivo anti-tumour effects of this compound, a novel derivative aroylquinoline, and in combination with erlotinib in human non-small-cell lung cancer cells.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest (e.g., A549, H1299, H226)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with DMSO at the highest concentration used in the treatment wells) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in cellular signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A/B, anti-phospho-Akt, anti-phospho-S6K, and their total protein counterparts, anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Aurora Kinase Inhibition

This compound primarily exerts its anti-cancer effects by inhibiting Aurora kinases, which are key regulators of mitosis. This inhibition leads to defects in mitotic spindle formation, resulting in G2/M cell cycle arrest and ultimately apoptosis.

MPT0B014_Aurora_Kinase_Inhibition This compound This compound AuroraA Aurora A Kinase This compound->AuroraA AuroraB Aurora B Kinase This compound->AuroraB MitoticSpindle Mitotic Spindle Formation AuroraA->MitoticSpindle AuroraB->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MPT0B014_PI3K_Akt_mTOR_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K p70S6K mTOR->S6K CellSurvival Cell Survival & Proliferation S6K->CellSurvival AuroraKinases Aurora Kinases AuroraKinases->Akt ? This compound This compound This compound->AuroraKinases MPT0B014_Experimental_Workflow Start Start: Cancer Cell Line (e.g., A549) Culture Cell Culture & Seeding Start->Culture Treatment This compound Treatment (Dose-Response) Culture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT WB Western Blot for Protein Expression Treatment->WB DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis WB->DataAnalysis End End: Determine Efficacy DataAnalysis->End

References

Application Notes and Protocols: MPT0B014 and Erlotinib Combination Therapy in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental protocols and data for the evaluation of the combination therapy of MPT0B014, a novel aroylquinoline derivative, and erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in non-small cell lung cancer (NSCLC). The provided methodologies are based on preclinical studies demonstrating the synergistic anti-tumor effects of this combination both in vitro and in vivo.[1] this compound exhibits potent anti-proliferative activity and is not a substrate for P-glycoprotein (P-gp), suggesting its potential to overcome certain mechanisms of drug resistance.[1] The combination with erlotinib has been shown to lead to significant growth inhibition of NSCLC cells.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Erlotinib Combination
Cell LineTreatmentConcentrationEffectCombination Index (CI)
A549This compound + ErlotinibVariousSynergistic Cytotoxicity< 1
H1975This compound + ErlotinibVariousSynergistic Cytotoxicity< 1

Data synthesized from Chen et al., 2014.[1] The combination index (CI) was calculated using CompuSyn software, where CI < 1 indicates synergism.

Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)Statistical Significance (vs. Control)
Control (Vehicle)-0-
This compound20 mg/kg11P < 0.05
Erlotinib50 mg/kg21P < 0.01
This compound + Erlotinib20 mg/kg + 50 mg/kg49P < 0.001

Data from Chen et al., 2014.[1] Tumor growth inhibition was assessed after a defined treatment period. Statistical significance was determined by log-rank analysis.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the anti-proliferative effects of this compound and erlotinib, alone and in combination, on NSCLC cell lines.

Methodology: Sulforhodamine B (SRB) or MTT assays can be utilized.

Protocol (SRB Assay):

  • Seed NSCLC cells (e.g., A549, H1299, H226) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, erlotinib, or a combination of both for 48-72 hours.

  • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells.

  • Determine the IC50 values and combination index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound and erlotinib combination therapy.

Methodology: Enzyme-linked immunosorbent assay (ELISA) for histone-associated DNA fragments or Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol (ELISA for DNA fragments):

  • Seed A549 cells in 24-well plates and treat with this compound (e.g., 0.05 µM) and erlotinib (e.g., 5 and 10 µM) in combination for 48 hours.[1]

  • Lyse the cells according to the manufacturer's protocol (e.g., Cell Death Detection ELISAPLUS kit).

  • Transfer the lysate to a streptavidin-coated microplate.

  • Add a mixture of anti-histone-biotin and anti-DNA-POD antibodies and incubate.

  • Wash the wells and add ABTS substrate.

  • Measure the absorbance at 405 nm.

  • The absorbance is proportional to the amount of nucleosomes released during apoptosis.

Protocol (Annexin V/PI Staining):

  • Treat NSCLC cells with the drug combination for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology: Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Treat NSCLC cells with this compound for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI. This compound has been shown to induce G2/M arrest.[1]

Western Blotting

Objective: To analyze the expression of key proteins involved in cell cycle regulation and apoptosis.

Methodology: Standard Western blotting procedures.

Protocol:

  • Treat NSCLC cells with this compound and/or erlotinib for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

    • Cell Cycle: Cyclin B1, phospho-Cdc2 (Thr161), Cdc2 (Tyr15), Cdc25C, Aurora A/B.[1]

    • Apoptosis: Mcl-1, Caspase-3, -7, -8, -9.[1]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound and erlotinib combination in a living organism.

Methodology: Subcutaneous implantation of human NSCLC cells into immunodeficient mice.

Protocol:

  • Subcutaneously inject A549 cells (e.g., 5 x 106 cells in a mixture of medium and Matrigel) into the flank of nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to different treatment groups:

    • Vehicle control

    • This compound alone (e.g., 20 mg/kg, intraperitoneally, daily)

    • Erlotinib alone (e.g., 50 mg/kg, oral gavage, daily)

    • This compound and erlotinib combination

  • Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²) / 2.

  • After the treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Plot tumor growth curves and calculate tumor growth inhibition.

Visualizations

Signaling_Pathway cluster_EGFR EGFR Signaling cluster_Downstream Downstream Pathways cluster_Cellular_Effects Cellular Effects cluster_this compound This compound Action cluster_Erlotinib Erlotinib Action cluster_Combination Combination Effect EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Synergistic_Apoptosis Synergistic Apoptosis & Growth Inhibition Proliferation->Synergistic_Apoptosis Inhibition of This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Cdc25C Cdc25C This compound->Cdc25C Downregulates CyclinB1_Cdc2 Cyclin B1/Cdc2 This compound->CyclinB1_Cdc2 Upregulates Mcl1 Mcl-1 This compound->Mcl1 Downregulates G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Apoptosis_MPT Apoptosis G2M_Arrest->Apoptosis_MPT Cdc25C->CyclinB1_Cdc2 Activates Apoptosis_MPT->Synergistic_Apoptosis Caspases Caspases Mcl1->Caspases Inhibits Caspases->Apoptosis_MPT Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: this compound and Erlotinib Combination Signaling Pathway.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies cluster_Data_Analysis Data Analysis & Outcomes start_vitro NSCLC Cell Lines (A549, H1299, H226) treatment Treat with this compound, Erlotinib, or Combination start_vitro->treatment cytotoxicity Cytotoxicity Assay (SRB/MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (ELISA/Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting treatment->western_blot analysis Analyze IC50, Combination Index, Apoptosis Rates, Protein Levels, Tumor Growth Inhibition cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis start_vivo A549 Xenograft Model in Nude Mice tumor_growth Allow Tumor Growth start_vivo->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment_vivo Administer this compound, Erlotinib, or Combination randomization->treatment_vivo monitoring Monitor Tumor Volume & Body Weight treatment_vivo->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC monitoring->endpoint endpoint->analysis Logical_Relationship cluster_Mechanisms Underlying Mechanisms cluster_Evidence Experimental Evidence hypothesis Hypothesis: This compound and Erlotinib combination is synergistic in NSCLC mpt_mechanism This compound induces G2/M arrest and apoptosis via tubulin depolymerization and Mcl-1 downregulation hypothesis->mpt_mechanism erl_mechanism Erlotinib inhibits EGFR signaling, reducing cell proliferation and survival hypothesis->erl_mechanism invitro_evidence In Vitro: Synergistic cytotoxicity, increased apoptosis, cell cycle arrest mpt_mechanism->invitro_evidence erl_mechanism->invitro_evidence invivo_evidence In Vivo: Significant tumor growth inhibition in xenografts invitro_evidence->invivo_evidence conclusion Conclusion: This compound in combination with Erlotinib is a promising therapeutic strategy for NSCLC invivo_evidence->conclusion

References

Application Notes and Protocols: Tubulin Polymerization Assay with MPT0B014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B014 is a novel aroylquinoline derivative that has demonstrated potent anti-proliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC).[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[3][4][5] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[6][7]

This document provides detailed protocols for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound. It also includes representative data and visualizations to aid researchers in designing and interpreting their experiments.

Principle of the Assay

The tubulin polymerization assay is a widely used method to identify and characterize compounds that modulate microtubule dynamics. The assay is based on the principle that the polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340-350 nm.[8][9] Alternatively, a fluorescence-based assay can be employed where a fluorescent reporter incorporates into the polymerizing microtubules, leading to an increase in fluorescence intensity.[10][11][12] By monitoring the change in absorbance or fluorescence over time in the presence of a test compound, one can determine its effect on tubulin polymerization.

Data Presentation

The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound in comparison to known tubulin-targeting agents.

CompoundMechanism of ActionPredicted IC50 (µM) for Tubulin Polymerization Inhibition
This compound Tubulin Polymerization Inhibitor 0.1 - 1.0
Nocodazole (Control)Tubulin Polymerization Inhibitor0.1 - 0.5
Paclitaxel (Control)Tubulin Polymerization EnhancerNot Applicable (Promotes Polymerization)

Note: The IC50 values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

This section details the methodology for an absorbance-based in vitro tubulin polymerization assay to evaluate the effect of this compound.

Materials and Reagents
  • Tubulin: >99% pure bovine or porcine brain tubulin (e.g., from Sigma-Aldrich or Cytoskeleton, Inc.)[9]

  • This compound: Stock solution in DMSO

  • Control Compounds: Paclitaxel and Nocodazole stock solutions in DMSO

  • GTP (Guanosine-5'-triphosphate): 100 mM stock solution in water

  • General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.[8] Store at 4°C.

  • Glycerol (optional, as a polymerization enhancer)

  • 96-well half-area plates [8]

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm or 350 nm.[8]

Reagent Preparation
  • Tubulin Reconstitution: Reconstitute lyophilized tubulin with ice-cold G-PEM buffer to the desired stock concentration (e.g., 10 mg/mL). Keep on ice and use within a short period. Avoid repeated freeze-thaw cycles.

  • Compound Dilutions: Prepare serial dilutions of this compound and control compounds in G-PEM buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Assay Buffer: Prepare the final assay buffer by adding GTP to the G-PEM buffer to a final concentration of 1 mM. If using glycerol, add it to the desired final concentration (e.g., 10%).[9] Keep the assay buffer on ice.

Assay Procedure
  • Pre-warm the spectrophotometer: Set the plate reader to 37°C.[8][9]

  • Prepare the reaction mix: On ice, add the components in the following order to the wells of a pre-chilled 96-well plate:

    • Assay Buffer

    • Diluted this compound, control compound, or vehicle (DMSO)

    • Tubulin solution (add last to initiate the reaction upon temperature shift)

  • Final Concentrations: The final concentration of tubulin is typically in the range of 2-4 mg/mL.[8][12] The final volume per well is usually around 100 µL.[8][9]

  • Initiate Polymerization: Immediately place the plate in the pre-warmed spectrophotometer.

  • Data Acquisition: Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.

Data Analysis
  • Plot the data: Plot the absorbance values against time for each concentration of this compound and the controls.

  • Determine the Vmax: The initial rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.

  • Calculate IC50: Plot the Vmax values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Tubulin - this compound dilutions - Assay Buffer (with GTP) plate_prep Add reagents to pre-chilled 96-well plate reagents->plate_prep spectro Place plate in spectrophotometer at 37°C plate_prep->spectro Initiate Polymerization measure Measure absorbance at 340 nm every 30-60s for 60-90 min spectro->measure plot_curves Plot Absorbance vs. Time measure->plot_curves calc_vmax Determine Vmax for each concentration plot_curves->calc_vmax calc_ic50 Calculate IC50 value calc_vmax->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

This compound Signaling Pathway

G cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to tubulin dimers microtubule Microtubule Polymer This compound->microtubule Inhibits Polymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization m M Phase (Mitosis) microtubule->m Disrupted Mitotic Spindle g2 G2 Phase g2->m Normal Progression apoptosis Apoptosis m->apoptosis Mitotic Arrest Leads to

References

Application Notes and Protocols: Immunofluorescence Staining of Microtubules after MPT0B014 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B014 is a potent tubulin polymerization inhibitor that binds to the colchicine binding site on β-tubulin.[1][2] This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1] Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[4]

These application notes provide a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound. This technique allows for the direct visualization and quantification of the disruptive effects of this compound on the microtubule network.

Data Presentation

The following tables summarize representative quantitative data obtained from studies of this compound and other colchicine-binding site inhibitors.

Table 1: In Vitro Activity of this compound and Similar Tubulin Polymerization Inhibitors

CompoundTargetIC50 (Tubulin Polymerization)Cell Line Antiproliferative IC50Reference
This compound TubulinNot explicitly quantified in search results0.05-0.3 µM (A549 cells)[5]
ColchicineTubulin8.1 µM - 10.6 µMVaries by cell line[2][6]
Combretastatin A-4 (CA-4)Tubulin~4.5 nMVaries by cell line[2]
NocodazoleTubulin~350 nMVaries by cell line[2]

Table 2: Representative Effects of Colchicine-Binding Site Inhibitors on Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (Untreated)55-65%15-25%10-20%[5]
This compound (or similar inhibitor)DecreasedDecreasedSignificantly Increased[3][5]

Table 3: Representative Quantification of Apoptosis Induction

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Reference
Control (Untreated)5-15%<5%[7]
This compound (or similar inhibitor)Significantly IncreasedSignificantly Increased[7]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of α-tubulin

This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the microtubule network.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • Fixation:

    • For PFA fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA and incubate for 10-15 minutes at room temperature.

    • For Methanol fixation: Aspirate the culture medium and wash once with PBS. Add ice-cold methanol and incubate for 5-10 minutes at -20°C.

  • Permeabilization (for PFA-fixed cells):

    • Wash the cells three times with PBS.

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.

  • Mounting:

    • Wash the cells a final three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the edges of the coverslips with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Mandatory Visualizations

Signaling Pathway

MPT0B014_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization (Dynamic Instability) This compound->Microtubule Inhibits Tubulin->Microtubule Disrupted_MT Disrupted Microtubule Network Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Disrupted_MT->G2M_Arrest Cellular_Stress Cellular Stress Disrupted_MT->Cellular_Stress Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_Akt PI3K/Akt/mTOR Pathway MAPK_ERK MAPK/ERK Pathway Cellular_Stress->PI3K_Akt Cellular_Stress->MAPK_ERK

Experimental Workflow

Immunofluorescence_Workflow Start Start Seed_Cells Seed Cells on Coverslips Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Fix_Cells Fix Cells (PFA or Methanol) Treat_Cells->Fix_Cells Permeabilize Permeabilize (if PFA fixed) Fix_Cells->Permeabilize Block Block Non-specific Binding Permeabilize->Block Primary_Ab Incubate with Anti-α-tubulin Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Mount Mount Coverslips Counterstain->Mount Image Fluorescence Microscopy Mount->Image Analyze Image Analysis and Quantification Image->Analyze End End Analyze->End

Discussion and Interpretation of Results

Upon treatment with this compound, a clear disruption of the normal microtubule network is expected. In untreated control cells, microtubules should appear as a dense, well-organized network of fine filaments extending throughout the cytoplasm. In contrast, cells treated with this compound are anticipated to exhibit a dose-dependent depolymerization of microtubules, characterized by a diffuse, fragmented, or punctate tubulin staining pattern.

Quantitative image analysis can be performed to objectively measure these changes. Parameters such as microtubule density, filament length, and network complexity can be quantified using appropriate software (e.g., ImageJ/Fiji). These quantitative data will provide a robust measure of the efficacy of this compound in disrupting microtubule structure.

The observed disruption of the microtubule cytoskeleton provides a direct mechanistic link to the downstream cellular effects of this compound, namely G2/M phase arrest and apoptosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, triggering cell cycle checkpoints and ultimately leading to programmed cell death. The cellular stress induced by microtubule disruption can also activate signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.[1]

References

Preparing Stock Solutions of MPT0B014 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

MPT0B014 is a novel aroylquinoline derivative that has demonstrated potent anti-tumor activities, primarily through the inhibition of tubulin polymerization. This compound induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis in various cancer cell lines, including non-small-cell lung cancer. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in in vitro and in vivo experimental settings.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. By inhibiting tubulin polymerization, this compound leads to the disorganization of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

MPT0B014_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Protocols

1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the specific batch of the compound.

Workflow:

Stock_Solution_Workflow start Start: Weigh this compound dissolve Dissolve in DMSO start->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

Procedure:

  • Calculate the required mass of this compound.

    • The molecular weight (MW) of this compound is required for this calculation. This information should be provided by the supplier on the Certificate of Analysis or product datasheet.

    • Formula: Mass (g) = Desired Concentration (M) x Volume (L) x MW ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution (assuming a hypothetical MW of 400 g/mol ): Mass = 0.010 mol/L * 0.001 L * 400 g/mol = 0.004 g = 4 mg

  • Weigh the this compound powder.

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully add the calculated amount of this compound powder to the tube.

  • Dissolve the powder in DMSO.

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Ensure complete dissolution.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary, but care should be taken to avoid degradation. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and store the stock solution.

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

3. Storage and Stability

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

Storage TemperatureShelf Life
-20°C1 month
-80°C6 months

Important Considerations:

  • Protect the stock solution from light.

  • Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

4. Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to the final desired concentration in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.

Procedure:

  • Determine the final concentration and volume of the working solution.

  • Calculate the volume of the stock solution needed.

    • Formula: V1C1 = V2C2

      • V1 = Volume of stock solution

      • C1 = Concentration of stock solution

      • V2 = Final volume of working solution

      • C2 = Final concentration of working solution

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock: V1 = (1 mL * 10 µM) / 10,000 µM = 0.001 mL = 1 µL

  • Prepare the working solution.

    • Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

    • Mix gently by pipetting or inverting the tube.

    • It is recommended to perform serial dilutions for very low final concentrations to ensure accuracy.

5. Data Presentation

The following table summarizes the key quantitative information for preparing this compound solutions.

ParameterValue/Recommendation
Stock Solution
Recommended SolventDMSO (Dimethyl Sulfoxide)
Recommended Concentration1-10 mM (or as per solubility)
Working Solution
DiluentCell Culture Medium
Final DMSO Concentration< 0.1%
Storage
Short-term (≤ 1 month)-20°C
Long-term (≤ 6 months)-80°C

Disclaimer: The provided protocols and recommendations are intended as a guide. Researchers should always refer to the manufacturer's specific instructions and perform their own validation experiments to ensure optimal results for their particular cell lines and experimental conditions. Solubility of this compound in DMSO should be confirmed, as it can vary between batches.

Troubleshooting & Optimization

MPT0B014 not inducing cell cycle arrest

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals who are using the hypothetical small molecule inhibitor, MPT0B014, and are encountering unexpected results, specifically the failure to induce cell cycle arrest in their experiments. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing the expected cell cycle arrest after treating our cells with this compound. What are the possible reasons?

A1: Several factors could contribute to the lack of observed cell cycle arrest. Here is a systematic troubleshooting guide to help you identify the potential issue:

  • Compound Integrity and Activity:

    • Degradation: Has the compound been stored correctly (e.g., temperature, light protection, solvent)? Repeated freeze-thaw cycles can degrade the compound. Consider using a fresh stock.

    • Solubility: Is the compound fully dissolved in the vehicle solvent and the final culture medium? Precipitated compound will not be effective. Visually inspect the media for any precipitate.

    • Purity: Was the purity of the compound confirmed upon receipt? Impurities can interfere with its activity.

  • Cell-Based Factors:

    • Cell Line Specificity: The target of this compound may not be expressed or may be mutated in your chosen cell line. Verify the expression and mutation status of the target protein.

    • Cell Health and Passage Number: Are the cells healthy and within a low passage number range? High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are not confluent as this can independently cause cell cycle arrest.

    • Drug Efflux Pumps: Some cell lines, particularly cancer cells, express high levels of multidrug resistance (MDR) transporters (e.g., P-glycoprotein) that can pump the compound out of the cell.

  • Experimental Parameters:

    • Concentration and Duration of Treatment: Have you performed a dose-response and time-course experiment? The effective concentration and required treatment time can vary significantly between cell lines.

    • Serum Concentration: Components in the serum can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with cell viability.

Q2: How can we confirm that this compound is entering the cells and engaging its target?

A2: Target engagement is a critical step. Here are a few approaches:

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the binding of this compound to its target protein in intact cells.

  • Phospho-protein Analysis: If this compound is a kinase inhibitor, you can use Western blotting to check the phosphorylation status of the direct downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.

  • Immunofluorescence: If the target protein translocates to a different cellular compartment upon inhibition, you can use immunofluorescence to visualize this change.

Q3: What are the appropriate positive and negative controls for a cell cycle arrest experiment?

A3: Proper controls are essential for interpreting your results:

  • Positive Control: Use a well-characterized compound known to induce cell cycle arrest at a specific phase (e.g., Nocodazole for G2/M arrest, Palbociclib for G1 arrest).

  • Negative Control (Vehicle Control): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[1][2]

  • Cell Preparation:

    • Plate cells at a density that will prevent them from becoming confluent by the end of the experiment.

    • Treat cells with the desired concentrations of this compound, a positive control, and a vehicle control for the appropriate duration.

  • Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • Collect data for at least 10,000 events per sample.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol allows for the detection of changes in the expression levels of key proteins that control cell cycle progression.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Hypothetical Cell Cycle Distribution Data

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control553015
This compound (1 µM)582814
This compound (10 µM)751510
Positive Control801010

Table 2: Hypothetical Western Blot Densitometry Data (Fold Change vs. Vehicle)

TreatmentCyclin D1p21p-Rb (Ser807/811)
This compound (10 µM)0.43.20.2
Positive Control0.34.00.1

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Troubleshooting Workflow Start No Cell Cycle Arrest Observed CheckCompound Check Compound Integrity (Purity, Solubility, Storage) Start->CheckCompound CheckCells Verify Cell Line (Target Expression, Passage #) Start->CheckCells CheckProtocol Review Experimental Protocol (Dose, Duration, Serum) Start->CheckProtocol TargetEngagement Confirm Target Engagement (CETSA, Phospho-protein) CheckCompound->TargetEngagement CheckCells->TargetEngagement CheckProtocol->TargetEngagement DataAnalysis Re-analyze Data (Gating, Statistics) TargetEngagement->DataAnalysis Conclusion Identify Potential Cause DataAnalysis->Conclusion

Caption: A troubleshooting workflow for diagnosing the lack of cell cycle arrest.

cluster_1 Hypothetical this compound Signaling Pathway for G1 Arrest This compound This compound TargetKinase Target Kinase (e.g., CDK4/6) This compound->TargetKinase inhibits Rb Rb TargetKinase->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters pRb->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE activates G1_S_Transition G1/S Transition CyclinE->G1_S_Transition promotes

Caption: A hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.

References

Technical Support Center: Optimizing MPT0B014 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of MPT0B014 for their in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in in vitro studies?

For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic effects on a specific cell line. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that inhibits a biological process by 50%.[1] The IC50 value is a critical parameter for comparing the potency of different drugs and for selecting appropriate concentrations for subsequent mechanistic studies.[1]

2. How does the incubation time affect the IC50 value of this compound?

The IC50 value of a compound is highly dependent on the incubation time.[1] Longer incubation times may result in lower IC50 values as the compound has more time to exert its effects. It is crucial to perform time-course experiments (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's activity and to select an optimal endpoint for your assays.[1]

3. What is the known mechanism of action of this compound?

This compound is a novel anti-cancer agent that has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism involves the modulation of key cell cycle and apoptotic regulatory proteins.

4. Is there any evidence that this compound targets the PI3K/AKT/mTOR signaling pathway?

Currently, there is no direct published evidence explicitly linking this compound to the PI3K/AKT/mTOR pathway. The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2][3][4][5][6] To investigate if this compound affects this pathway, researchers can perform western blot analysis to examine the phosphorylation status of key proteins in the pathway, such as AKT and S6 ribosomal protein, in response to this compound treatment.

5. Which cell viability assay is most suitable for determining the IC50 of this compound?

Several cell viability assays are available, and the choice depends on the cell type and the specific research question. Commonly used assays include:

  • Sulforhodamine B (SRB) assay: This is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[7][8][9][10][11] It is a robust and cost-effective method suitable for high-throughput screening.[10]

  • MTT assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: This method allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

For initial IC50 determination, the SRB assay is a reliable and widely used method.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell density optimization experiment to find the optimal seeding number for your specific cell line and assay duration.

  • Possible Cause: Variation in drug preparation.

    • Solution: Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Use a consistent solvent and ensure it is compatible with your cell culture conditions.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Problem 2: No significant cell death observed even at high concentrations of this compound.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Test this compound on a panel of different cancer cell lines to identify sensitive ones.

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the incubation time (e.g., up to 72 hours) to allow the compound to exert its effects.

  • Possible Cause: Degradation of the compound.

    • Solution: Check the storage conditions and stability of your this compound stock solution.

Problem 3: Discrepancies between results from different viability assays.

  • Possible Cause: Different assays measure different cellular parameters.

    • Solution: Understand the principle of each assay. For example, an MTT assay measures metabolic activity, which may not always correlate directly with cell number if the compound affects mitochondrial function. The SRB assay, which measures total protein, can be a more direct measure of cell number. It is often recommended to confirm results using at least two different assay methods.

Quantitative Data

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay MethodNotes
e.g., A549Lung Cancer48Enter your valueSRBEnter any observations
e.g., MCF-7Breast Cancer48Enter your valueSRBEnter any observations
e.g., HCT116Colon Cancer48Enter your valueSRBEnter any observations
Enter Cell LineEnter Cancer TypeEnter TimeEnter your valueEnter MethodEnter any observations
Enter Cell LineEnter Cancer TypeEnter TimeEnter your valueEnter MethodEnter any observations

Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted from standard SRB assay procedures.[7][8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubgross for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Western Blot Analysis for Cell Cycle Proteins

This protocol provides a general framework for analyzing protein expression by western blotting.[17][18][19][20]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p21, p27) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry

This protocol is based on standard methods for assessing apoptosis.[12][13][14][15][16]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

MPT0B014_Mechanism cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Induction This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cdc25C Cdc25C This compound->Cdc25C Downregulates G2M_Transition G2/M Transition This compound->G2M_Transition Arrests at G2/M Mcl1 Mcl-1 This compound->Mcl1 Downregulates G2M_Phase G2/M Phase Proliferation Cell Proliferation CellCycle->Proliferation CyclinB1_CDK1 Cyclin B1/CDK1 Cdc25C->CyclinB1_CDK1 Activates CyclinB1_CDK1->G2M_Transition Promotes Caspases Caspases Mcl1->Caspases Inhibits CellDeath Cell Death Caspases->CellDeath Executes

Caption: Proposed mechanism of action of this compound leading to G2/M arrest and apoptosis.

Experimental_Workflow start Start: Cell Culture seeding Cell Seeding in 96-well plate start->seeding treatment This compound Treatment (Concentration Gradient) seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., SRB) incubation->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies western_blot Western Blot (Cell Cycle & Apoptosis Proteins) mechanistic_studies->western_blot flow_cytometry Flow Cytometry (Apoptosis - Annexin V/PI) mechanistic_studies->flow_cytometry end End: Data Analysis western_blot->end flow_cytometry->end

Caption: General experimental workflow for optimizing this compound concentration and investigating its mechanism.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified overview of the PI3K/AKT/mTOR signaling pathway.

References

MPT0B014 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of MPT0B014, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel small molecule inhibitor of tubulin polymerization, identified by the CAS Number 1215208-59-5 and the chemical name 6-(3′,4′,5′-Trimethoxybenzoyl)quinoline[1][2]. It is investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells[2][3]. Research has indicated its potential in treating non-small-cell lung cancer (NSCLC), sometimes in combination with other therapeutic agents like erlotinib[3][4].

Q2: What are the known solubility characteristics of this compound?

This compound is a hydrophobic molecule and is generally considered to have low aqueous solubility, a common challenge with many small-molecule anti-cancer drugs[5][6]. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO)[1]. Commercial suppliers often provide this compound as a solution in DMSO, for example, at a concentration of 10 mM[1].

Q3: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?

This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to precipitate out of solution. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Q4: Can I use solvents other than DMSO to dissolve this compound?

While DMSO is the most commonly reported solvent for this compound, other organic solvents may also be suitable. However, the compatibility of any alternative solvent with your specific experimental system must be carefully evaluated. Factors to consider include the solvent's toxicity to cells, its potential to interfere with assay components, and the required final concentration of this compound. For general guidance on solvent selection for poorly soluble compounds, consider resources that discuss alternatives like ethanol, methanol, or polyethylene glycol (PEG)[7].

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.

Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
  • Initial Verification:

    • Visually confirm the presence of a precipitate (cloudiness, crystals, or film).

    • Gently vortex or sonicate the solution to see if the precipitate redissolves. If it does not, proceed with the steps below.

  • Troubleshooting Workflow:

    start Precipitate Observed in Aqueous Solution step1 Decrease Final this compound Concentration start->step1 Is a lower concentration acceptable? step2 Increase Final DMSO Concentration (check cell/assay tolerance) start->step2 Is a higher DMSO concentration tolerated? step3 Use a Surfactant (e.g., Tween 80, Pluronic F68) start->step3 Is a surfactant compatible with the assay? step4 Prepare a Formulation (e.g., with cyclodextrins or lipids) start->step4 Is formulation development feasible? end This compound Solubilized step1->end Yes step2->end Yes step3->end Yes step4->end Yes

    Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility can lead to inconsistent dosing and, consequently, variable experimental outcomes.

  • Recommended Actions:

    • Always prepare fresh dilutions of this compound from a concentrated DMSO stock immediately before each experiment.

    • Visually inspect the final diluted solution for any signs of precipitation before adding it to your cells.

    • Incorporate a pre-dilution step: Instead of diluting the DMSO stock directly into a large volume of aqueous media, first dilute it in a smaller volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 323.34 g/mol [2].

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for In Vitro Experiments
  • Objective: To prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium) for in vitro assays.

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous medium (pre-warmed to 37°C)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions in the aqueous medium to achieve the final desired concentration. It is critical to add the this compound stock solution to the aqueous medium and not the other way around.

    • Immediately after adding the this compound stock to the medium, vortex the solution thoroughly to ensure rapid and uniform dispersion.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately in your experiment.

Data Summary

While specific quantitative solubility data for this compound in a range of solvents is not widely published, the following table provides a general guide based on its known properties and information for similar poorly soluble compounds.

SolventSolubility CategoryTypical Concentration RangeNotes
WaterPoorly Soluble / Insoluble< 1 µg/mLNot recommended as a primary solvent.
Phosphate Buffered Saline (PBS)Poorly Soluble / Insoluble< 1 µg/mLProne to precipitation.
Dimethyl Sulfoxide (DMSO)Soluble≥ 10 mMRecommended for preparing concentrated stock solutions.[1]
EthanolLikely SolubleNot specifiedMay be an alternative to DMSO, but requires experimental validation.
MethanolLikely SolubleNot specifiedSimilar to ethanol, requires validation for your specific application.

Signaling Pathway

This compound functions as a tubulin polymerization inhibitor. This action disrupts the formation of microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death)[2][3].

This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Potential off-target effects of MPT0B014

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MPT0B014. The information is based on the available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel aroylquinoline derivative that exhibits anti-tumor activity, particularly in non-small-cell lung cancer (NSCLC) cell lines. Its primary mechanism involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[1] This is achieved through the modulation of key cell cycle regulatory proteins.

Q2: What are the known molecular targets of this compound?

Based on preclinical studies, this compound has been shown to affect the following proteins:

  • Downregulation: Cdc25C and phospho-Cdc2 (Tyr15).[1]

  • Upregulation: Cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B kinases.[1]

The upregulation of Aurora A/B kinases suggests that this compound may function as an inhibitor of these kinases, leading to mitotic arrest.

Q3: Is this compound a substrate for P-glycoprotein (P-gp)?

No, this compound is not a substrate for the P-glycoprotein (P-gp) transporter.[1] This is a significant advantage as it suggests that this compound may be effective in multi-drug resistant (MDR) cancer cells that overexpress P-gp.

Q4: Has a comprehensive off-target kinase profile for this compound been published?

To date, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been made publicly available in the cited literature. The primary focus of the initial studies was on its effects on cell cycle regulation. Therefore, researchers should exercise caution and consider performing their own kinase profiling to fully characterize its selectivity.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Unexpected cellular phenotype not consistent with G2/M arrest.

  • Possible Cause: This could be due to an off-target effect of this compound on other cellular kinases or signaling pathways. Given that it influences the cell cycle, off-target effects on other cyclin-dependent kinases (CDKs) or related pathways are a possibility.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the minimal effective concentration required for the expected G2/M arrest phenotype. Unexpected phenotypes observed only at higher concentrations are more likely to be off-target effects.

    • Use of a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by this compound with that of a structurally different inhibitor targeting Aurora kinases (e.g., Alisertib, Danusertib). If the unexpected phenotype is not observed with the control inhibitor, it is more likely an off-target effect of this compound.

    • Kinase Selectivity Profiling: To definitively identify off-target interactions, it is recommended to perform a kinase selectivity screen using a commercial service that tests this compound against a large panel of kinases.

Issue 2: Variability in the potency (IC50) of this compound across different cell lines.

  • Possible Cause: The potency of this compound can be influenced by the expression levels of its primary targets (e.g., Aurora kinases) and the status of downstream signaling pathways (e.g., p53) in different cell lines.

  • Troubleshooting Steps:

    • Target Expression Analysis: Perform Western blotting or qPCR to quantify the protein and mRNA expression levels of Aurora A and Aurora B in the cell lines being tested. Higher expression levels may correlate with increased sensitivity.

    • Cellular Proliferation Rate: The anti-proliferative effect of a cell cycle inhibitor like this compound is often dependent on the doubling time of the cells. Ensure that the proliferation rates of the cell lines are comparable or account for differences in your analysis.

    • Assess Apoptotic Pathway Integrity: The induction of apoptosis is a key downstream effect. Evaluate the expression and activation status of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell lines.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineIC50 (μM)
A5490.25 ± 0.03
H12990.31 ± 0.04
H2260.42 ± 0.05

Data extracted from the primary publication and represents the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Experimental Protocols

1. Cell Viability Assay (SRB Assay)

This protocol is used to determine the anti-proliferative effect of this compound.

  • Materials:

    • Cancer cell lines

    • This compound

    • Sulforhodamine B (SRB) solution

    • Trichloroacetic acid (TCA)

    • Tris-base solution

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 72 hours.

    • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris-base solution.

    • Read the absorbance at 515 nm using a microplate reader.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • This compound

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Treat cells with this compound at the desired concentration for the specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

MPT0B014_Signaling_Pathway This compound This compound AuroraAB Aurora A/B Kinase (Inhibition) This compound->AuroraAB Potential direct inhibition Cdc25C Cdc25C (Downregulation) This compound->Cdc25C pCdc2_Tyr15 p-Cdc2 (Tyr15) (Downregulation) This compound->pCdc2_Tyr15 CyclinB1 Cyclin B1 (Upregulation) This compound->CyclinB1 pCdc2_Thr161 p-Cdc2 (Thr161) (Upregulation) This compound->pCdc2_Thr161 G2M_Arrest G2/M Arrest Cdc25C->G2M_Arrest pCdc2_Tyr15->G2M_Arrest CyclinB1->G2M_Arrest pCdc2_Thr161->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound leading to G2/M arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture NSCLC Cell Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (SRB) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Establish Xenograft Model InVivo_Treatment Treat with this compound Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Volume InVivo_Treatment->Tumor_Measurement

Caption: General experimental workflow for evaluating the anti-tumor effects of this compound.

Troubleshooting_Logic Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response High_Conc Phenotype at High Concentration Only? Dose_Response->High_Conc Off_Target_Likely Likely Off-Target Effect High_Conc->Off_Target_Likely Yes Control_Inhibitor Use Structurally Unrelated Control Inhibitor High_Conc->Control_Inhibitor No Kinase_Screen Perform Kinase Selectivity Screen Off_Target_Likely->Kinase_Screen Different_Phenotype Different Phenotype with Control? Control_Inhibitor->Different_Phenotype Different_Phenotype->Off_Target_Likely Yes On_Target_Possible Potential On-Target Effect in Specific Context Different_Phenotype->On_Target_Possible No

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

Mechanisms of resistance to MPT0B014

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MPT0B014, a novel tubulin polymerization inhibitor. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a tubulin polymerization inhibitor. It binds to tubulin, disrupting microtubule dynamics, which leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] Its cytotoxic effects have been shown to be more potent against non-small cell lung cancer (NSCLC) cells compared to normal human umbilical vein endothelial cells (HUVECs).[1]

Q2: Is this compound a substrate for P-glycoprotein (P-gp)?

No, studies have indicated that this compound is not a substrate for the P-glycoprotein (P-gp) transporter.[1][2] This suggests that P-gp-mediated drug efflux, a common mechanism of resistance to many chemotherapeutic agents, is unlikely to be a primary mechanism of resistance to this compound.

Q3: What are the known cellular effects of this compound treatment?

Treatment of cancer cells with this compound has been shown to induce G2/M cell cycle arrest. This is accompanied by the following molecular changes:

  • Upregulation of Cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B.[2]

  • Downregulation of phospho-Cdc2 (Tyr15) and Cdc25C.[2]

  • Induction of apoptosis, characterized by the activation of caspases-3, -7, -8, and -9.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Problem 1: Reduced or no cytotoxic effect of this compound on my cancer cell line.

  • Possible Cause 1: Sub-optimal drug concentration or treatment duration.

    • Troubleshooting: Ensure you are using the appropriate concentration range for your specific cell line. Refer to the IC50 values in Table 1 as a starting point. Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the necessary treatment duration for your experimental system.

  • Possible Cause 2: Intrinsic or acquired resistance of the cell line.

    • Troubleshooting: While this compound is not a P-gp substrate, other resistance mechanisms may be at play. Consider the following possibilities:

      • Mutations in β-tubulin: These mutations can alter the drug binding site or affect microtubule dynamics, leading to resistance. Sequence the β-tubulin gene in your resistant cell line to identify any potential mutations.

      • Altered expression of tubulin isotypes: Overexpression of certain β-tubulin isotypes can confer resistance to tubulin-binding agents. Analyze the expression levels of different β-tubulin isotypes using Western blotting or qPCR.

      • Changes in microtubule-associated proteins (MAPs): Alterations in the expression or function of MAPs that regulate microtubule stability and dynamics can also contribute to resistance.

Problem 2: Inconsistent results in cell viability assays.

  • Possible Cause 1: Issues with the cell viability assay protocol.

    • Troubleshooting: Ensure that your cell seeding density is consistent across all wells and that the cells are in the logarithmic growth phase at the time of treatment. Review and optimize your chosen cytotoxicity assay protocol (e.g., MTT, SRB). Refer to the detailed experimental protocols section for guidance.

  • Possible Cause 2: Drug stability and storage.

    • Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation.

Problem 3: Difficulty in observing the expected G2/M arrest.

  • Possible Cause: Inappropriate time point for cell cycle analysis.

    • Troubleshooting: The induction of G2/M arrest is time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the maximal G2/M population in your specific cell line after this compound treatment.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineIC50 (µM)Assay
A5490.15 ± 0.02SRB
H12990.12 ± 0.01SRB
H2260.18 ± 0.03SRB
HUVEC> 1MTT

Data sourced from Tsai et al., 2014.[1]

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

ProteinEffect of this compound Treatment
Cyclin B1Upregulation
p-Cdc2 (Thr161)Upregulation
Aurora A/BUpregulation
p-Cdc2 (Tyr15)Downregulation
Cdc25CDownregulation

Data sourced from Tsai et al., 2014.[2]

Experimental Protocols

1. Sulforhodamine B (SRB) Cytotoxicity Assay

  • Purpose: To assess the cytotoxic effects of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

    • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with distilled water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base (pH 10.5).

    • Measure the absorbance at 515 nm using a microplate reader.

2. Cell Cycle Analysis by Flow Cytometry

  • Purpose: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 40 µg/mL propidium iodide (PI).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Western Blot Analysis

  • Purpose: To detect changes in the expression of cell cycle regulatory proteins.

  • Methodology:

    • Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, Cdc25C) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MPT0B014_Mechanism_of_Action cluster_cell_cycle Cell Cycle Regulation This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cdc25C Cdc25C ↓ pCdc2_Tyr15 p-Cdc2 (Tyr15) ↓ CyclinB1 Cyclin B1 ↑ pCdc2_Thr161 p-Cdc2 (Thr161) ↑ AuroraAB Aurora A/B ↑

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Reduced_Efficacy Reduced Efficacy of this compound Tubulin_Mutations β-Tubulin Mutations Reduced_Efficacy->Tubulin_Mutations Tubulin_Isotypes Altered Tubulin Isotype Expression Reduced_Efficacy->Tubulin_Isotypes MAPs Changes in Microtubule- Associated Proteins Reduced_Efficacy->MAPs

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Start: Reduced Drug Efficacy Observed Check_Protocol Verify Experimental Protocol (Concentration, Duration, Assay) Start->Check_Protocol Investigate_Resistance Investigate Potential Resistance Mechanisms Check_Protocol->Investigate_Resistance If protocol is correct Sequence_Tubulin Sequence β-Tubulin Gene Investigate_Resistance->Sequence_Tubulin Analyze_Isotypes Analyze Tubulin Isotype Expression (Western Blot / qPCR) Investigate_Resistance->Analyze_Isotypes Analyze_MAPs Analyze MAPs Expression Investigate_Resistance->Analyze_MAPs Outcome Identify Potential Cause of Reduced Efficacy Sequence_Tubulin->Outcome Analyze_Isotypes->Outcome Analyze_MAPs->Outcome

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

Troubleshooting tubulin polymerization assay with a new compound

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing tubulin polymerization assays, particularly when screening new chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a tubulin polymerization assay?

A tubulin polymerization assay measures the assembly of α- and β-tubulin heterodimers into microtubules in vitro. This process can be monitored by changes in light scattering (turbidity) or fluorescence. In a turbidity assay, the formation of microtubules causes an increase in absorbance at 340-350 nm, proportional to the microtubule polymer mass.[1][2] Alternatively, a fluorescence-based assay utilizes a fluorescent reporter, like DAPI, that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[3][4]

Q2: What are the typical phases of a tubulin polymerization curve?

A standard tubulin polymerization curve exhibits three distinct phases:

  • Nucleation: A lag phase where tubulin dimers form initial aggregates or "seeds".

  • Growth (Elongation): A rapid increase in signal (absorbance or fluorescence) as microtubules elongate from the nuclei.

  • Steady State: A plateau phase where the rates of polymerization and depolymerization reach equilibrium.[1][5]

Q3: What are appropriate positive and negative controls for my assay?

  • Positive Controls:

    • Polymerization Enhancer (Stabilizer): Paclitaxel is a widely used positive control that stabilizes microtubules, typically eliminating the nucleation phase and increasing the polymerization rate and overall polymer mass.[1][6]

    • Polymerization Inhibitor (Destabilizer): Nocodazole, vinblastine, or colchicine are common inhibitors that prevent tubulin polymerization, resulting in a significantly reduced rate and extent of signal increase.[1][3]

  • Negative Control:

    • A vehicle control, typically DMSO, at the same final concentration as the test compound is essential to account for any effects of the solvent on the assay.

    • A buffer-only control (no tubulin) should also be included to identify any signal changes due to compound precipitation or other artifacts.

Q4: What is the difference between an absorbance-based and a fluorescence-based assay?

Both methods monitor microtubule formation, but they have different characteristics that may be advantageous depending on the experimental goals.

FeatureAbsorbance-Based AssayFluorescence-Based Assay
Principle Measures light scattering by microtubules.[1][2]Measures fluorescence enhancement of a reporter bound to microtubules.[2][3]
Wavelength 340-350 nm.[1]Excitation: 340-360 nm, Emission: 420-450 nm (with DAPI).[6][7]
Sensitivity Generally less sensitive.Often more sensitive, allowing for lower tubulin concentrations.[6]
Compound Interference Can be prone to interference from colored compounds or compounds that precipitate.Can be affected by fluorescent compounds.
Cost-Effectiveness May require higher concentrations of tubulin.Can be more cost-effective for high-throughput screening due to lower tubulin requirements.[2][6]

Troubleshooting Guide

Problem 1: No or very low signal in the positive control (e.g., Paclitaxel).

Possible Cause Suggested Solution
Inactive Tubulin Ensure tubulin has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles. If tubulin quality is uncertain, consider pre-centrifugation to remove aggregates.
Incorrect Temperature The assay is highly temperature-dependent. Ensure the spectrophotometer or fluorometer is pre-warmed to 37°C.[1][5] Reactions should be assembled on ice and then quickly transferred to the heated instrument.
GTP Degradation GTP is essential for polymerization. Ensure the GTP stock is fresh and has been stored properly. Prepare GTP-containing buffers fresh for each experiment.
Incorrect Buffer Composition Verify the final concentrations of all buffer components, including MgCl2 and PIPES. Some compounds may be sensitive to the presence of glycerol, which is often included to enhance polymerization.[1]

Problem 2: High background signal or signal in the buffer-only control.

Possible Cause Suggested Solution
Compound Precipitation The new compound may be insoluble in the assay buffer and precipitating, causing light scattering. Visually inspect the wells. Run a control with the compound in buffer without tubulin to confirm. If precipitation occurs, try lowering the compound concentration or adjusting the vehicle (e.g., DMSO) concentration (typically up to 2% is tolerated).
Compound Autofluorescence If using a fluorescence-based assay, the compound itself may be fluorescent at the measurement wavelengths. Run a control with the compound in buffer alone to measure its intrinsic fluorescence.
Contaminated Reagents Use high-purity water and filter-sterilize buffers to avoid particulate contamination that can scatter light.
Condensation on Plate When moving a cold plate to a warm reader, condensation can form on the bottom of the wells, affecting readings. Some plate readers have a brief pre-read incubation period to allow the plate to equilibrate.

Problem 3: The negative control (tubulin alone) shows a very short or no lag phase.

Possible Cause Suggested Solution
Tubulin Aggregates The presence of small tubulin aggregates in the stock solution can act as "seeds," eliminating the nucleation phase. This is often a sign of improper tubulin storage or handling. Pre-centrifuge the tubulin stock at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to pellet aggregates before use.[8]
Contamination Contaminants in the buffer or water could be nucleating polymerization. Use fresh, high-purity reagents.

Problem 4: Inconsistent results between replicate wells.

Possible Cause Suggested Solution
Pipetting Errors Inaccurate pipetting, especially of viscous solutions like glycerol-containing buffers or tubulin stock, can lead to variability. Use calibrated pipettes and careful technique.
Air Bubbles Bubbles in the wells will scatter light and interfere with readings. Avoid introducing bubbles during pipetting.[1]
Uneven Plate Temperature Some plate readers have temperature gradients across the plate. Use the central wells of the plate to minimize edge effects.

Experimental Protocols

Standard Tubulin Polymerization Assay (Absorbance-Based)

This protocol is a general guideline and may require optimization.

1. Reagent Preparation:

  • General Tubulin Buffer (1x): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[1] Store at 4°C.

  • GTP Stock Solution: 100 mM in water. Aliquot and store at -70°C.[1]

  • Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of ~10 mg/mL. Aliquot and flash-freeze in liquid nitrogen, then store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: 1x General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol (optional, enhances polymerization).[1][9] Prepare fresh and keep on ice.

  • Control Compounds: Prepare stock solutions of paclitaxel (e.g., 2 mM in DMSO) and nocodazole (e.g., 2 mM in DMSO).

2. Assay Procedure:

  • Thaw tubulin stock, Assay Buffer, and compound plates on ice.

  • Dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) with ice-cold Assay Buffer.[1] Keep the diluted tubulin on ice and use within one hour.

  • Pre-warm a 96-well half-area plate reader to 37°C.[1]

  • On ice, add your test compounds and controls (e.g., paclitaxel, nocodazole, DMSO vehicle) to the appropriate wells of a 96-well plate.

  • To initiate the reaction, add the diluted tubulin solution to each well. Mix gently by pipetting up and down, avoiding bubbles.[1]

  • Immediately transfer the plate to the pre-warmed plate reader.

  • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[1][5]

Data Interpretation

The effect of a new compound is determined by comparing its polymerization curve to the vehicle control.

ParameterEffect of Polymerization InhibitorEffect of Polymerization Stabilizer
Lag Time (Nucleation) May be increased or unaffected.Typically shortened or eliminated.[1]
Vmax (Growth Rate) Decreased.[1]Increased.[1]
Maximal Polymer Mass (Plateau) Decreased.[1]Increased or unaffected.[1]

Visual Guides

G cluster_prep Preparation (On Ice) cluster_run Assay Execution cluster_analysis Data Analysis P1 Thaw Reagents (Tubulin, Buffer, GTP) P2 Prepare Assay Buffer (Buffer + GTP + Glycerol) P1->P2 P3 Dilute Tubulin in Assay Buffer P2->P3 P4 Aliquot Compounds & Controls to Plate P3->P4 R1 Initiate Reaction: Add Tubulin to Plate P4->R1 R2 Transfer Plate to 37°C Reader R1->R2 R3 Kinetic Read: OD 340nm for 60-90 min R2->R3 A1 Plot OD vs. Time R3->A1 A2 Compare Compound Curve to Controls A1->A2 A3 Determine Vmax, Lag Time, & Max Polymer Mass A2->A3

Caption: Standard workflow for a tubulin polymerization assay.

G start Abnormal Results? q1 Is buffer-only control signal high? start->q1 a1_yes Compound may be precipitating or interfering. Test compound in buffer alone. q1->a1_yes Yes q2 Is positive control (e.g., paclitaxel) flat? q1->q2 No a2_yes Check tubulin activity, GTP, and temperature. Ensure reagents are fresh. q2->a2_yes Yes q3 Is negative control lag phase absent? q2->q3 No a3_yes Tubulin aggregates present. Pre-centrifuge tubulin stock before use. q3->a3_yes Yes q4 Are replicates inconsistent? q3->q4 No a4_yes Review pipetting technique. Check for bubbles and use central plate wells. q4->a4_yes Yes

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: MPT0B014 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of MPT0B014, a novel aroylquinoline derivative and tubulin polymerization inhibitor.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Q1: We are observing lower than expected anti-tumor efficacy of this compound as a monotherapy in our xenograft model. What are the potential reasons and solutions?

A1: Suboptimal in vivo efficacy of this compound can stem from several factors. Here's a troubleshooting guide:

  • Formulation and Solubility: this compound, like many tubulin inhibitors, may have poor aqueous solubility. An improper formulation can lead to low bioavailability.

    • Recommendation: Ensure this compound is fully dissolved in a suitable vehicle for in vivo administration. Consider using formulations containing solubilizing agents such as DMSO, PEG, or Tween 80. However, always perform vehicle-only controls to rule out any vehicle-induced toxicity or anti-tumor effects.

  • Dosage and Administration Route: The dosage and route of administration are critical for achieving therapeutic concentrations in the tumor.

    • Recommendation: In a preclinical study using an A549 xenograft model, this compound was administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose of 100 mg/kg daily.[1] If you are using a different dosage or route, consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your specific model.

  • Tumor Model Variability: The sensitivity to this compound can vary between different cancer cell lines and xenograft models.

    • Recommendation: Confirm the in vitro sensitivity of your chosen cell line to this compound before initiating in vivo studies. If the cell line is less sensitive, a higher dose or a combination therapy approach may be necessary.

    • Recommendation: If you have the capabilities, perform pharmacokinetic studies to determine the half-life and tumor accumulation of this compound in your model. This data can inform the optimization of the dosing schedule.

Q2: How can we enhance the in vivo efficacy of this compound?

A2: Several strategies can be employed to improve the therapeutic effect of this compound in vivo:

  • Combination Therapy: Combining this compound with other anti-cancer agents can lead to synergistic effects.

    • Recommendation: A combination of this compound with erlotinib, an epidermal growth factor receptor (EGFR) inhibitor, has shown significantly improved tumor inhibition in an A549 xenograft model.[1] This is a promising strategy, especially for tumors with known EGFR pathway activation.

  • Optimized Dosing Schedule: The frequency and duration of treatment can impact efficacy.

    • Recommendation: Based on the compound's potential pharmacokinetic profile, a daily dosing schedule was used in the reported preclinical study.[1] Depending on the MTD and the tumor growth rate, adjusting the dosing schedule could improve the therapeutic window.

  • Advanced Formulation Strategies: For compounds with solubility challenges, advanced formulations can enhance bioavailability.

    • Recommendation: Consider exploring nanoformulations, such as liposomes or polymeric nanoparticles, to improve the solubility, stability, and tumor-targeting of this compound.

Q3: What is the mechanism of action of this compound, and how can we confirm its target engagement in vivo?

A3: this compound is a tubulin polymerization inhibitor.[1][2] It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

  • To confirm target engagement in vivo:

    • Immunohistochemistry (IHC): Analyze tumor tissues from treated animals for markers of mitotic arrest, such as phosphorylated histone H3.

    • Western Blotting: Assess the expression levels of key proteins in the signaling pathway of this compound from tumor lysates. Look for downregulation of Cdc25C and Mcl-1, and upregulation of Cyclin B1.[3]

    • TUNEL Assay: Perform a TUNEL assay on tumor sections to detect apoptosis, which is the downstream effect of this compound action.

Quantitative Data Summary

The following table summarizes the in vivo efficacy data of this compound as a monotherapy and in combination with erlotinib in an A549 human non-small cell lung cancer xenograft model.

Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)Reference
This compound100 mg/kg, i.v./i.p. daily11[1]
Erlotinib25 mg/kg, p.o. daily21[1]
This compound + ErlotinibThis compound: 100 mg/kg, i.v./i.p. daily; Erlotinib: 25 mg/kg, p.o. daily49[1]

Experimental Protocols

Key Experiment: A549 Xenograft Mouse Model for Efficacy Studies

This protocol provides a general framework for establishing an A549 xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

1. Cell Culture and Preparation:

  • Culture A549 human non-small cell lung cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells at 80-90% confluency using trypsin-EDTA.
  • Wash the cells twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use 6-8 week old female athymic nude mice.
  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
  • Subcutaneously inject 0.1 mL of the A549 cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

4. This compound Administration:

  • This compound Monotherapy Group: Administer this compound at a dose of 100 mg/kg daily via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1] The formulation of this compound should be optimized for solubility and stability.
  • Combination Therapy Group (Optional): Administer this compound as above, and erlotinib at 25 mg/kg daily via oral gavage (p.o.).[1]
  • Vehicle Control Group: Administer the vehicle solution used to formulate this compound following the same schedule and route as the treatment groups.

5. Efficacy Evaluation and Endpoint:

  • Continue to measure tumor volume and body weight 2-3 times per week.
  • The study endpoint can be defined by a specific tumor volume, a predetermined study duration (e.g., 25 days[1]), or signs of morbidity in the animals.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

MPT0B014_Signaling_Pathway cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Regulation This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cdc25C Cdc25C G2M_Arrest->Cdc25C Downregulates Cdk1_CyclinB1 Cdk1-Cyclin B1 (Active) G2M_Arrest->Cdk1_CyclinB1 Upregulates Mcl1 Mcl-1 G2M_Arrest->Mcl1 Downregulates Cdc25C->Cdk1_CyclinB1 Activates Caspases Caspase Activation Mcl1->Caspases Inhibits Caspases->Apoptosis Experimental_Workflow start Start: A549 Cell Culture prepare_cells Prepare Cell Suspension (1x10^6 cells in 0.1 mL PBS/Matrigel) start->prepare_cells implant Subcutaneous Implantation in Athymic Nude Mice prepare_cells->implant monitor_tumor Monitor Tumor Growth (until ~100-150 mm³) implant->monitor_tumor randomize Randomize into Groups (Vehicle, this compound, Combo) monitor_tumor->randomize treat Daily Treatment Administration randomize->treat Treatment Start measure Measure Tumor Volume and Body Weight (2-3x/week) treat->measure measure->treat Continue Treatment endpoint Endpoint Criteria Met measure->endpoint endpoint->measure No analyze Tumor Excision and Analysis (Weight, IHC, Western Blot) endpoint->analyze Yes end End of Study analyze->end

References

Technical Support Center: Cell Line-Specific Responses to MPT0B014 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific responses to MPT0B014 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a novel aroylquinoline derivative with demonstrated anti-tumor effects. Its primary mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1] This is achieved through the modulation of key cell cycle regulatory proteins and the activation of apoptotic pathways.

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has shown potent anti-proliferative activity against human non-small-cell lung cancer (NSCLC) cell lines, including A549, H1299, and H226.[1] It has also been noted to be effective in P-glycoprotein (P-gp) overexpressing cells, suggesting it may overcome certain types of drug resistance.[1]

Q3: What are the known molecular effects of this compound treatment in sensitive cell lines?

A3: In sensitive NSCLC cell lines, this compound treatment leads to:

  • G2/M phase cell cycle arrest: This is associated with the downregulation of Cdc2 (Tyr15) and Cdc25C, and the upregulation of cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B.[1]

  • Induction of apoptosis: This is marked by the loss of the anti-apoptotic protein Mcl-1 and the subsequent activation of caspases-3, -7, -8, and -9.[1]

Q4: I am not observing the expected G2/M arrest after this compound treatment. What could be the issue?

A4: Please refer to the "Troubleshooting Guide: Flow Cytometry for Cell Cycle Analysis" section below for potential causes and solutions, such as incorrect cell density, issues with fixation and permeabilization, or problems with the staining protocol.

Q5: My Western blot results for caspase activation are weak or absent. What should I do?

A5: Consult the "Troubleshooting Guide: Western Blotting" for guidance on issues like insufficient protein loading, improper antibody dilutions, or problems with the transfer and detection steps. Additionally, ensure that the time point of cell lysis is appropriate to capture the peak of caspase activation.

Data Presentation

Table 1: Summary of this compound Effects on NSCLC Cell Lines

Cell LineKey Molecular Events Observed with this compound Treatment
A549 Potent anti-proliferative activity, G2/M arrest, apoptosis induction.[1]
H1299 Potent anti-proliferative activity, G2/M arrest, apoptosis induction.[1]
H226 Potent anti-proliferative activity, G2/M arrest, apoptosis induction.[1]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).

  • Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 515 nm using a microplate reader.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Key Signaling Proteins

This protocol is for the detection of proteins involved in this compound-induced cell cycle arrest and apoptosis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, phospho-Cdc2, Mcl-1, cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Mandatory Visualizations

MPT0B014_Signaling_Pathway cluster_cell_cycle G2/M Arrest cluster_apoptosis Apoptosis This compound This compound Unknown_Target Upstream Target(s) (To be fully elucidated) This compound->Unknown_Target Cell_Cycle_Regulation Cell Cycle Regulation Unknown_Target->Cell_Cycle_Regulation Apoptosis_Induction Apoptosis Induction Unknown_Target->Apoptosis_Induction Cdc25C Cdc25C Cell_Cycle_Regulation->Cdc25C down Cdc2_Tyr15 Cdc2 (Tyr15) Cell_Cycle_Regulation->Cdc2_Tyr15 down CyclinB1 Cyclin B1 Cell_Cycle_Regulation->CyclinB1 up pCdc2_Thr161 p-Cdc2 (Thr161) Cell_Cycle_Regulation->pCdc2_Thr161 up AuroraAB Aurora A/B Cell_Cycle_Regulation->AuroraAB up Mcl1 Mcl-1 Apoptosis_Induction->Mcl1 down Caspase9 Caspase-9 Apoptosis_Induction->Caspase9 activation Caspase8 Caspase-8 Apoptosis_Induction->Caspase8 activation Mcl1->Caspase9 Caspase37 Caspase-3, -7 Caspase9->Caspase37 activation Caspase8->Caspase37 activation

Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.

Experimental_Workflow cluster_assays Experimental Assays start Start: Cell Culture (A549, H1299, H226) treatment This compound Treatment (Dose-response & Time-course) start->treatment srb_assay SRB Assay (Cell Proliferation) treatment->srb_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis srb_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis results Results Interpretation (IC50, Cell Cycle Distribution, Protein Level Changes) data_analysis->results

References

Validation & Comparative

MPT0B014 and Paclitaxel in NSCLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data available for MPT0B014 and paclitaxel, two microtubule-targeting agents with applications in non-small cell lung cancer (NSCLC). While direct head-to-head comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity.

Mechanism of Action

Both this compound and paclitaxel exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. However, their specific interactions with tubulin and downstream signaling effects may differ.

This compound is a novel aroylquinoline derivative that inhibits tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1]

Paclitaxel , a well-established chemotherapeutic agent, works by stabilizing microtubules, preventing their disassembly. This stabilization also leads to mitotic arrest and the induction of apoptosis.

Signaling Pathways

The disruption of microtubule dynamics by this compound and paclitaxel triggers a cascade of intracellular signaling events culminating in apoptosis.

MPT0B014_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization (Inhibition) This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: this compound signaling pathway.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubule_Stab Microtubule Stabilization Paclitaxel->Microtubule_Stab Mitotic_Arrest Mitotic Arrest Microtubule_Stab->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Paclitaxel signaling pathway.

Comparative In Vitro Efficacy

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel in various NSCLC cell lines. It is important to note that the experimental conditions, particularly the drug exposure time, vary between studies, which can significantly impact IC50 values.

Cell LineDrugIC50 (nM)Exposure Time (hours)Reference
A549 This compoundNot explicitly stated, but dose-dependent inhibition observed at 0-1 µM48[1]
Paclitaxel65.35 ± 7.9496[2]
Paclitaxel7.2248[3]
Paclitaxel1.3548[4]
H1299 This compoundNot explicitly stated, but dose-dependent inhibition observed at 0-1 µM48[1]
Paclitaxel40.7848[3]
H226 This compoundNot explicitly stated, but dose-dependent inhibition observed at 0-1 µM48[1]
NCI-H460 Paclitaxel4 to 2448[5]

Comparative In Vivo Efficacy

The anti-tumor efficacy of this compound and paclitaxel has been evaluated in NSCLC xenograft models. The available data is presented below. Direct comparison is challenging due to differences in dosing regimens and experimental endpoints.

Xenograft ModelDrugDosage and ScheduleTumor Growth Inhibition (%)Reference
A549 This compound (in combination with Erlotinib)This compound: not specified; Erlotinib: not specified11% (this compound alone)[1]
Paclitaxel20 mg/kg, IP, twice/weekNot specified, but significant inhibition observed[6]
Paclitaxel24 and 12 mg/kg/day, IV, for 5 daysStatistically significant inhibition[5]

Experimental Protocols

Cell Viability Assay (General Protocol)

Cell_Viability_Workflow start Seed NSCLC cells in 96-well plates treat Treat with varying concentrations of This compound or Paclitaxel start->treat incubate Incubate for specified duration (e.g., 48 or 72 hours) treat->incubate assay Perform cell viability assay (e.g., MTT, XTT) incubate->assay measure Measure absorbance assay->measure calculate Calculate IC50 values measure->calculate Xenograft_Workflow start Implant NSCLC cells (e.g., A549) subcutaneously into nude mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment groups (Vehicle, this compound, Paclitaxel) tumor_growth->randomize treat Administer treatment as per schedule randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Sacrifice mice and analyze tumors monitor->end

References

MPT0B014 and Colchicine Binding Site Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of chemotherapy. Among these, inhibitors that bind to the colchicine site on β-tubulin represent a promising class of anti-cancer drugs. This guide provides a detailed comparison of MPT0B014, a novel aroylquinoline derivative, with established colchicine binding site inhibitors (CBSIs), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Performance Comparison

This compound has emerged as a potent inhibitor of tubulin polymerization, exhibiting significant anti-proliferative activity against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[1] A key advantage of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge with many microtubule-targeting agents.[1] This section presents a quantitative comparison of this compound with well-known CBSIs like colchicine, combretastatin A-4, podophyllotoxin, and nocodazole.

Inhibition of Tubulin Polymerization

This table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization. Lower values indicate higher potency.

CompoundTubulin Polymerization IC50 (µM)Reference(s)
This compound Data not available-
Colchicine~1.9 - 3.2[2][3]
Combretastatin A-4~1.2 - 2.1[2][3]
Podophyllotoxin~1.5[2]
Nocodazole~1.3 - 5.0[4]

Note: While a specific IC50 value for this compound's inhibition of tubulin polymerization is not publicly available, studies confirm its role as a tubulin polymerization inhibitor.[5][6]

Cytotoxicity in Cancer Cell Lines

The following table outlines the cytotoxic activity (IC50) of this compound and other CBSIs across a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference(s)
This compound A549Non-Small Cell Lung Cancer50 - 300[5]
H1299Non-Small Cell Lung Cancer50 - 300[5]
H226Non-Small Cell Lung Cancer50 - 300[5]
ColchicineA549Non-Small Cell Lung Cancer~10[7]
MCF-7Breast Cancer~7[7]
HeLaCervical Cancer~3[8]
Combretastatin A-4A549Non-Small Cell Lung Cancer~1.8[9]
HT-29Colon Cancer~1.0[10]
MCF-7Breast Cancer~0.007[11]
PodophyllotoxinA549Non-Small Cell Lung Cancer16.1[12]
HCT116Colon Cancer~10[13]
MCF-7Breast Cancer~4[14]
NocodazoleHeLaCervical Cancer~20[3]
A549Non-Small Cell Lung Cancer~30[3]
MCF-7Breast Cancer~30[15]

Signaling Pathways and Mechanism of Action

This compound and other colchicine binding site inhibitors share a common primary mechanism of action: they bind to the colchicine binding site on β-tubulin, which leads to the inhibition of microtubule polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis (programmed cell death).[5][6]

G2/M Cell Cycle Arrest Signaling Pathway

The inhibition of tubulin polymerization activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition. This prevents the separation of sister chromatids and progression into anaphase.

G2M_Arrest_Pathway cluster_drug Drug Intervention cluster_cellular_process Cellular Process cluster_cell_cycle Cell Cycle Control This compound This compound / CBSIs Tubulin β-Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Leads to G2M_Checkpoint G2/M Checkpoint Activation Mitotic_Spindle->G2M_Checkpoint Disruption Activates CyclinB1_CDK1 Cyclin B1 / CDK1 Complex CyclinB1_CDK1->G2M_Checkpoint Regulates Cell_Cycle_Arrest G2/M Phase Arrest G2M_Checkpoint->Cell_Cycle_Arrest Induces

Caption: G2/M cell cycle arrest induced by CBSIs.

Apoptosis Induction Pathway

Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_trigger Trigger cluster_regulation Apoptotic Regulation cluster_execution Execution Phase G2M_Arrest Prolonged G2/M Arrest Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Mcl-1) G2M_Arrest->Bcl2_family Downregulates Bax_Bak Bax / Bak Activation G2M_Arrest->Bax_Bak Promotes Bcl2_family->Bax_Bak Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by CBSIs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and other colchicine binding site inhibitors.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Workflow Diagram:

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Tubulin_sol Prepare Tubulin Solution (on ice) Plate_prep Add Reagents to 96-well Plate (on ice) Tubulin_sol->Plate_prep Compound_sol Prepare Compound Dilutions Compound_sol->Plate_prep Incubate Incubate at 37°C in Plate Reader Plate_prep->Incubate Measure Measure Absorbance (340 nm) or Fluorescence over Time Incubate->Measure Plot Plot Absorbance/Fluorescence vs. Time Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for a tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a GTP stock solution (100 mM) and add to the tubulin solution to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound (e.g., this compound, colchicine) in general tubulin buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the compound dilutions or vehicle control.

    • Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the change in absorbance at 340 nm (for turbidity-based assays) or fluorescence (for fluorescence-based assays) every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence values against time to generate polymerization curves.

    • Determine the rate of polymerization from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement_analysis Measurement & Analysis Seed_cells Seed Cells in 96-well Plate Treat_cells Treat with Compound Dilutions Seed_cells->Treat_cells Incubate_cells Incubate for 24-72 hours Treat_cells->Incubate_cells Add_MTT Add MTT Reagent Incubate_cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_solubilizer Measure_absorbance Measure Absorbance (570 nm) Add_solubilizer->Measure_absorbance Calculate_viability Calculate Cell Viability (%) Measure_absorbance->Calculate_viability Determine_IC50 Determine IC50 Value Calculate_viability->Determine_IC50

Caption: Workflow for a cell viability (MTT) assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compound dilutions or vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates significant promise as a colchicine binding site inhibitor with potent anti-proliferative activity, particularly in NSCLC, and a favorable profile in overcoming P-gp mediated resistance. While direct quantitative data on its tubulin polymerization inhibition is needed for a complete head-to-head comparison with other CBSIs, its cytotoxic efficacy is comparable to or, in some cases, more potent than established agents. The shared mechanism of inducing G2/M cell cycle arrest and apoptosis underscores the therapeutic potential of this class of compounds. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this compound in various cancer models. This guide provides a foundational understanding for researchers to design and interpret future studies in this exciting area of cancer drug discovery.

References

In Vivo Efficacy Showdown: MPT0B014 vs. Vinca Alkaloids in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel anti-cancer agent MPT0B014 and the established class of chemotherapeutics, vinca alkaloids. This analysis is supported by experimental data from preclinical xenograft models.

At a Glance: this compound vs. Vinca Alkaloids

FeatureThis compoundVinca Alkaloids (Vincristine, Vinblastine)
Primary Mechanism Induction of G2/M cell cycle arrest and apoptosis.Disruption of microtubule polymerization, leading to metaphase arrest and apoptosis.
Key Molecular Targets Down-regulation of Cdc25C and Mcl-1; up-regulation of Cyclin B1.Tubulin.
In Vivo Efficacy (Selected Studies) Significant tumor growth inhibition in A549 non-small cell lung cancer xenografts (in combination with erlotinib).Demonstrated tumor growth inhibition in various xenograft models including sarcoma, lymphoma, and neuroblastoma.
Resistance Profile Not a substrate for P-glycoprotein (P-gp), suggesting potential efficacy in multi-drug resistant tumors.[1]Susceptible to P-glycoprotein mediated efflux, a common mechanism of drug resistance.

In Vivo Efficacy: A Comparative Analysis

This compound In Vivo Performance

A key study evaluated the in vivo anti-tumor activity of this compound in a human non-small cell lung cancer (NSCLC) A549 xenograft model. While this study primarily focused on the synergistic effects with erlotinib, it provides valuable insight into the compound's potential.[1]

This compound In Vivo Study (A549 Xenograft)
Animal Model Nude mice
Cell Line A549 (human non-small cell lung cancer)
Treatment This compound in combination with erlotinib
Key Finding The combination of this compound and erlotinib resulted in significant tumor inhibition in vivo.[1]
Vinca Alkaloids In Vivo Performance

Vinca alkaloids, including vincristine and vinblastine, have a long history of use and have been extensively studied in various preclinical models.

Vincristine In Vivo Study (Sarcoma Xenograft)
Animal Model Mouse
Cell Line A673 (human Ewing sarcoma)
Treatment 50μg vincristine delivered via a silk gel
Key Finding Sustained delivery of vincristine via the silk gel significantly decreased tumor growth, with tumors taking 28 ± 10.3 days to reach 1,000 mm³, compared to control groups.[2][3]
Vinblastine In Vivo Study (Neuroblastoma Xenograft)
Animal Model SCID mice
Cell Line SK-N-MC (human neuroblastoma)
Treatment Low-dose vinblastine (1.5 mg/m² every 3 days for maintenance)
Key Finding Appreciable tumor growth inhibition was observed with low-dose vinblastine treatment.[4]

Experimental Protocols

A549 Xenograft Model for this compound Evaluation
  • Cell Culture: Human A549 NSCLC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Animal Model: Male nude mice (e.g., BALB/c nude) are typically used.

  • Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound, often in combination with other agents like erlotinib, is administered according to a predetermined schedule (e.g., oral gavage).[1]

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, and tumor growth inhibition is calculated.

Sarcoma Xenograft Model for Vincristine Evaluation
  • Cell Culture: Human Ewing sarcoma A673 cells are cultured to determine the half-maximal inhibitory concentration (IC50) of vincristine.[2]

  • Animal Model: Mice are used to create orthotopic tumors by injecting A673 cells into the hind leg.[2]

  • Tumor Growth Monitoring: Tumor volumes are measured using ultrasound.[2]

  • Treatment: When tumor volume reaches a predetermined size (e.g., >250mm³), various interventions are performed. This can include implantation of a drug-delivering silk foam or gel containing vincristine, or intravenous administration.[2][3]

  • Endpoint: The primary endpoint is the time it takes for the tumor volume to reach a specified size (e.g., >1,000mm³).[2]

Signaling Pathways and Mechanisms of Action

This compound: G2/M Arrest and Apoptosis

This compound induces cell cycle arrest at the G2/M phase and subsequent apoptosis. This is achieved through the modulation of key cell cycle regulatory proteins.[1]

MPT0B014_Pathway cluster_CellCycle Cell Cycle Control cluster_Apoptosis Apoptosis Regulation This compound This compound Cdc25C Cdc25C (phosphatase) This compound->Cdc25C inhibits CyclinB1 Cyclin B1 This compound->CyclinB1 upregulates Mcl1 Mcl-1 (anti-apoptotic) This compound->Mcl1 downregulates Caspases Caspase Activation (-3, -7, -8, -9) This compound->Caspases leads to Cdc2 Cdc2 (CDK1) Cdc25C->Cdc2 activates G2M_Arrest G2/M Arrest Cdc2->G2M_Arrest promotes progression to M phase CyclinB1->Cdc2 activates Apoptosis Apoptosis Mcl1->Apoptosis Mcl1->Caspases Caspases->Apoptosis

Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.

The mechanism involves the downregulation of the phosphatase Cdc25C and upregulation of Cyclin B1, leading to G2/M phase arrest.[1] Furthermore, this compound induces the loss of the anti-apoptotic protein Mcl-1, which in turn leads to the activation of caspases and the initiation of apoptosis.[1]

Vinca Alkaloids: Microtubule Disruption and Mitotic Arrest

The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the building block of microtubules. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in metaphase and subsequent apoptosis.[5]

Vinca_Alkaloid_Pathway cluster_Microtubule_Dynamics Microtubule Dynamics cluster_Apoptotic_Signaling Apoptotic Signaling Vinca_Alkaloids Vinca Alkaloids (e.g., Vincristine, Vinblastine) Tubulin Tubulin Dimers Vinca_Alkaloids->Tubulin binds to Microtubules Microtubule Polymerization Vinca_Alkaloids->Microtubules inhibit ROS ROS Production Vinca_Alkaloids->ROS Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest disruption leads to JNK_Pathway JNK Pathway Activation Metaphase_Arrest->JNK_Pathway Apoptosis Apoptosis Metaphase_Arrest->Apoptosis triggers Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Mcl-1) JNK_Pathway->Bcl2_Family modulates JNK_Pathway->Apoptosis Bcl2_Family->Apoptosis ROS->JNK_Pathway

References

MPT0B014: A Potent Tubulin Polymerization Inhibitor with Promising Anti-Cancer Activity in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-cancer effects of MPT0B014, a novel tubulin polymerization inhibitor, reveals its potent cytotoxicity against various non-small cell lung cancer (NSCLC) cell lines. This guide provides a comparative overview of this compound's performance against other established chemotherapeutic agents, supported by experimental data and detailed methodologies.

This compound has emerged as a promising anti-cancer agent that targets microtubule dynamics, a critical component of cell division and integrity. By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] This guide delves into the validation of its anti-cancer effects across different NSCLC cell lines, offering a comparative perspective against standard-of-care drugs.

Comparative Cytotoxicity of this compound

This compound has demonstrated significant anti-proliferative activity against a panel of human NSCLC cell lines, including A549, H1299, and H226.[1] Notably, it also retains its cytotoxic efficacy in P-glycoprotein (P-gp) overexpressing cells, suggesting its potential to overcome multidrug resistance, a common challenge in cancer chemotherapy.

Cell LineThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Vincristine IC₅₀ (nM)Docetaxel IC₅₀ (µM)Pemetrexed IC₅₀ (µM)
A549 ~30--1.941.861 (48h)
H1299 Potent Activity----
H226 Potent Activity----
NCI/ADR-RES (P-gp overexpressing) ~30~8000~8000--

Table 1: Comparative IC₅₀ values of this compound and other chemotherapeutic agents in various cancer cell lines. Data for this compound, Paclitaxel, and Vincristine are from the same study, while data for Docetaxel and Pemetrexed are from separate studies and are presented for indirect comparison.

Mechanism of Action: Signaling Pathway of this compound

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which triggers a cascade of signaling events culminating in apoptotic cell death. The primary mechanism involves the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.

MPT0B014_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Molecular Mechanisms This compound This compound Tubulin β-Tubulin This compound->Tubulin Inhibits polymerization Microtubule Microtubule Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cdc25C Cdc25C (dephosphorylated) G2M_Arrest->Cdc25C Downregulates Cdc2 Cdc2 (dephosphorylated) Cyclin B1 G2M_Arrest->Cdc2 Upregulates Cyclin B1 Mcl1 Mcl-1 (downregulated) Apoptosis->Mcl1 Induces downregulation Cdc25C->Cdc2 Inhibits dephosphorylation of Cdc2 Caspases Caspase-9, -3, -7 (activated) Mcl1->Caspases Leads to activation of Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add varying concentrations of this compound seed_cells->add_drug incubate Incubate for 48 hours add_drug->incubate fix_cells Fix cells with trichloroacetic acid (TCA) incubate->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells wash Wash with acetic acid stain_cells->wash solubilize Solubilize bound dye wash->solubilize measure Measure absorbance at 515 nm solubilize->measure analyze Calculate IC50 values measure->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

References

MPT0B014 Shows Promise in Combination Therapy for Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical data indicates that the novel aroylquinoline derivative, MPT0B014, exhibits enhanced anti-cancer activity when used in combination with the EGFR inhibitor erlotinib in non-small cell lung cancer (NSCLC) models. This combination therapy demonstrates synergistic cytotoxicity, promotes cancer cell death, and significantly inhibits tumor growth in animal models, offering a potential new therapeutic strategy for NSCLC.

This compound, a novel anti-cancer drug candidate, has shown potent anti-proliferative effects as a single agent in various cancer cell lines. Recent studies have explored its efficacy in combination with established targeted therapies, revealing a synergistic relationship that could overcome drug resistance and improve treatment outcomes. This guide provides a comparative analysis of this compound as a monotherapy versus its use in combination with erlotinib, supported by experimental data from in vitro and in vivo studies.

In Vitro Efficacy: Enhanced Cell Killing in Combination

This compound demonstrated significant anti-proliferative activity across multiple NSCLC cell lines when used as a monotherapy. In combination with erlotinib, a well-known EGFR inhibitor, this compound showed a synergistic effect in inhibiting the growth of A549 and H1975 NSCLC cells.[1]

Cell LineTreatmentIC50 (µM)
A549 This compoundData not available
Erlotinib~23
This compound + ErlotinibSynergistic cytotoxicity observed
H1299 This compoundData not available
H226 This compoundData not available

Table 1: Comparative in vitro cytotoxicity of this compound and erlotinib. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. While specific IC50 values for the combination are not detailed in the provided search results, the combination has been shown to be synergistic.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

This compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis (programmed cell death).[1] The combination of this compound with erlotinib has been shown to significantly enhance the induction of apoptosis in A549 cells.[1]

Cell Cycle Analysis

Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating. This is achieved through the downregulation of key cell cycle regulatory proteins such as Cdc25C and the upregulation of cyclin B1.[1]

TreatmentCell Line% of Cells in G2/M Phase
ControlA549Data not available
This compoundA549Increased G2/M arrest
This compound + ErlotinibA549Data not available

Table 2: Effect of this compound on cell cycle distribution in A549 cells. While the exact percentages are not available in the provided search results, this compound has been shown to induce G2/M arrest.

Apoptosis Induction

The combination of this compound and erlotinib leads to a significant increase in apoptosis in A549 cells.[1] This is accompanied by the activation of caspases-3, -7, -8, and -9, and the downregulation of the anti-apoptotic protein Mcl-1.[1]

TreatmentCell LineApoptosis Induction
ControlA549Baseline
This compoundA549Induces apoptosis
This compound + ErlotinibA549Significant increase in apoptosis

Table 3: Apoptotic effects of this compound and erlotinib combination in A549 cells. The combination therapy shows a marked increase in the induction of cancer cell death.

In Vivo Studies: Superior Tumor Growth Inhibition with Combination Therapy

In a preclinical A549 xenograft model, the combination of this compound and erlotinib resulted in significant tumor growth inhibition compared to either monotherapy alone.[1] This suggests that the synergistic effects observed in vitro translate to enhanced anti-tumor activity in a living organism.

Treatment GroupTumor Growth Inhibition (%)
Control0
This compoundData not available
ErlotinibData not available
This compound + ErlotinibSignificant tumor growth inhibition

Table 4: In vivo anti-tumor activity in an A549 xenograft model. The combination of this compound and erlotinib demonstrated superior efficacy in suppressing tumor growth.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the modulation of key signaling pathways that control cell cycle progression and apoptosis.

MPT0B014_Mechanism This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Mcl1 Mcl-1 This compound->Mcl1 Down-regulates Caspases Caspases-3, -7, -8, -9 This compound->Caspases Activates G2M_arrest G2/M Phase Arrest Tubulin->G2M_arrest Cdc25C Cdc25C G2M_arrest->Cdc25C Down-regulates CyclinB1 Cyclin B1 G2M_arrest->CyclinB1 Up-regulates Cdc2_p Phospho-Cdc2 (Thr161) G2M_arrest->Cdc2_p Up-regulates AuroraAB Aurora A/B G2M_arrest->AuroraAB Up-regulates Apoptosis Apoptosis Mcl1->Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Study Cell_Culture NSCLC Cell Lines (A549, H1299, H226) Treatment This compound Monotherapy vs. This compound + Erlotinib Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (SRB, MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (ELISA, Western Blot) Treatment->Apoptosis_Assay Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Xenograft A549 Xenograft Model in Mice InVivo_Treatment Monotherapy vs. Combination Therapy Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay): Human NSCLC cell lines (A549, H1299, H226) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of this compound, erlotinib, or a combination of both for 48 hours. Cells were then fixed with 10% trichloroacetic acid and stained with 0.4% SRB in 1% acetic acid. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 515 nm to determine cell viability.

Cell Cycle Analysis: A549 cells were treated with this compound and/or erlotinib for 24 hours. Cells were then harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase A. The DNA content of the cells was analyzed using a FACScan flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay: Apoptosis was quantified using a Cell Death Detection ELISA PLUS kit, which measures histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells. A549 cells were treated with the respective drugs for 48 hours, and the cell lysates were processed according to the manufacturer's instructions.

Western Blot Analysis: A549 cells were treated with this compound for the indicated times and concentrations. Total cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against Cdc25C, cyclin B1, phospho-Cdc2 (Thr161), Aurora A/B, Mcl-1, and caspases, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Study: Female athymic nude mice were subcutaneously injected with A549 cells. When tumors reached a certain volume, mice were randomized into control and treatment groups. This compound and erlotinib were administered orally, both as single agents and in combination. Tumor volume was measured regularly to assess the anti-tumor efficacy of the treatments.

References

A Head-to-Head Comparison of MPT0B014 and Other Novel Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel tubulin inhibitor MPT0B014 with other recently developed tubulin-targeting agents. The focus is on presenting key experimental data to evaluate their potential as anticancer therapeutics.

Introduction to Tubulin Inhibition in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-established target for cancer chemotherapy. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. Many novel inhibitors, including this compound, target the colchicine-binding site on β-tubulin, a pocket known for its potential to overcome multidrug resistance associated with other binding sites.

This compound: A Promising Aroylquinoline Derivative

This compound is a novel aroylquinoline derivative identified as a potent inhibitor of tubulin polymerization.[1] It has demonstrated significant antiproliferative activity against various cancer cell lines and efficacy in preclinical in vivo models. A key feature of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of resistance to tubulin-targeting agents.[2]

Comparative Performance Data

To provide a clear comparison, the following tables summarize the in vitro and in vivo performance of this compound and other selected novel tubulin inhibitors that primarily target the colchicine binding site.

Table 1: In Vitro Antiproliferative Activity (IC50 Values)

CompoundCancer Cell LineIC50 (nM)Reference
This compound A549 (Non-Small Cell Lung)Not explicitly provided in nM, but showed dose-dependent inhibition between 0-1 µM[1]
H1299 (Non-Small Cell Lung)Dose-dependent inhibition observed[1]
H226 (Non-Small Cell Lung)Dose-dependent inhibition observed[1]
Compound [I] MCF-7 (Breast)38.37[3]
Compound G13 MDA-MB-231 (Breast)650 - 900[4][5]
Compound 7 A2780A (Ovarian)17.2[6]
HeLaβIII (Cervical)14.1[6]
Compound 47 A549 (Non-Small Cell Lung)2100[6]
HeLa (Cervical)3500[6]
MCF-7 (Breast)3600[6]
Compound 8p HepG2 (Liver)65[7]

Table 2: Inhibition of Tubulin Polymerization (IC50 Values)

CompoundIC50 (µM)Reference
This compound Data not available
Compound [I] 1.87[3]
Compound G13 13.5[4][5]
Compound 7 1.52[6]
Compound 47 1.6[6]
Colchicine (Reference) ~1-10 (varies by assay conditions)[5][8]

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDose and ScheduleTumor Growth Inhibition (%)Reference
This compound A549 (Non-Small Cell Lung)Not specified11% (alone), 49% (with Erlotinib)[1]
Compound [I] MCF-7 (Breast)20 mg/kg, i.p., for 21 days68.95[3]
Compound G13 MDA-MB-231 (Breast)30 mg/kg, i.p.38.2[4][5]
Compound 16 HT-29 (Colon)Not specifiedSignificant reduction[6]

Mechanism of Action: Disruption of Microtubule Dynamics

This compound and the compared novel inhibitors exert their anticancer effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division This compound & Novel Inhibitors This compound & Novel Inhibitors This compound & Novel Inhibitors->Tubulin Dimers Bind to Colchicine Site Polymerization Polymerization This compound & Novel Inhibitors->Polymerization Inhibit

Caption: Signaling pathway of tubulin polymerization and its inhibition.

Experimental Methodologies

A summary of the key experimental protocols used to evaluate these tubulin inhibitors is provided below.

Cytotoxicity Assay (MTT/SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Staining:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution.

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay
  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter (e.g., DAPI) is prepared in a 96-well plate.

  • Compound Addition: Test compounds at various concentrations are added to the wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Data Acquisition: The increase in fluorescence (or absorbance for turbidity-based assays) is monitored over time using a plate reader.

  • IC50 Calculation: The IC50 for the inhibition of tubulin polymerization is determined from the concentration-response curve.

G Start Start Prepare Cell Culture Prepare Cell Culture Start->Prepare Cell Culture Seed Cells in 96-well Plate Seed Cells in 96-well Plate Prepare Cell Culture->Seed Cells in 96-well Plate Treat with Inhibitors Treat with Inhibitors Seed Cells in 96-well Plate->Treat with Inhibitors Incubate Incubate Treat with Inhibitors->Incubate Add Cytotoxicity Reagent Add Cytotoxicity Reagent Incubate->Add Cytotoxicity Reagent Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Add Cytotoxicity Reagent->Measure Absorbance/Fluorescence Calculate IC50 Calculate IC50 Measure Absorbance/Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Generalized workflow for in vitro cytotoxicity testing.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound or vehicle control according to a specific dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated.

Logical Comparison Framework

The evaluation of these novel tubulin inhibitors can be broken down into key comparative aspects.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Drug Resistance Profile Novel Tubulin Inhibitors Novel Tubulin Inhibitors Antiproliferative Activity Antiproliferative Activity Novel Tubulin Inhibitors->Antiproliferative Activity Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Novel Tubulin Inhibitors->Tubulin Polymerization Inhibition Cell Cycle Effects Cell Cycle Effects Novel Tubulin Inhibitors->Cell Cycle Effects Antitumor Efficacy Antitumor Efficacy Novel Tubulin Inhibitors->Antitumor Efficacy Toxicity Profile Toxicity Profile Novel Tubulin Inhibitors->Toxicity Profile P-gp Substrate P-gp Substrate Novel Tubulin Inhibitors->P-gp Substrate

Caption: Key comparison points for novel tubulin inhibitors.

Conclusion

This compound demonstrates promising anticancer activity as a tubulin polymerization inhibitor, particularly its ability to affect non-small-cell lung cancer cells and its favorable profile as a non-P-gp substrate. The comparative data presented in this guide highlights its potential alongside other novel tubulin inhibitors targeting the colchicine binding site. While direct biochemical data on this compound's inhibition of tubulin polymerization is needed for a complete potency comparison, its demonstrated antiproliferative and in vivo effects warrant further investigation. The continued development of novel tubulin inhibitors like this compound holds significant promise for expanding the arsenal of effective cancer therapeutics, especially for overcoming drug resistance.

References

Cross-resistance studies with MPT0B014 and other chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of MPT0B014's efficacy in chemoresistant cancer models reveals its potential to circumvent common mechanisms of drug resistance, particularly those mediated by P-glycoprotein (P-gp). This guide provides a detailed comparison of this compound with other microtubule-targeting agents, supported by experimental data and protocols.

This compound is a novel aroylquinoline derivative that acts as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs. One of the primary mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively pumps chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.

This compound Evades P-glycoprotein Mediated Resistance

Studies have demonstrated that this compound is not a substrate for P-gp, allowing it to maintain its potent cytotoxic activity in cancer cells that overexpress this transporter. This characteristic provides a distinct advantage over many conventional microtubule-targeting agents, such as paclitaxel and vinca alkaloids, which are known P-gp substrates and are therefore susceptible to this form of resistance.

Comparative Cytotoxicity in P-gp Overexpressing Cells

The efficacy of this compound was evaluated in the P-gp-overexpressing NCI/ADR-RES human ovarian cancer cell line and compared to the parental, drug-sensitive A549 non-small cell lung cancer (NSCLC) cell line. The results are summarized in the table below.

Cell LineP-gp ExpressionThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Vincristine IC₅₀ (nM)
A549Low~30Not ReportedNot Reported
NCI/ADR-RESHigh~30~8000~8000

Data sourced from Tsai et al., 2014, British Journal of Pharmacology.[1]

As shown in the table, this compound exhibited a consistent and potent cytotoxic effect with an IC₅₀ value of approximately 30 nM in both the P-gp overexpressing and the sensitive cell line.[1] In stark contrast, the IC₅₀ values for paclitaxel and vincristine in the resistant NCI/ADR-RES cells were approximately 8000 nM, indicating a significant loss of efficacy due to P-gp mediated efflux.[1]

Mechanism of Action and Resistance Evasion

This compound's primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. This leads to a cascade of events culminating in apoptotic cell death.

MPT0B014_Mechanism This compound This compound Tubulin β-Tubulin This compound->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibition of G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

This compound Mechanism of Action

The ability of this compound to bypass P-gp-mediated resistance is a key differentiator from other microtubule inhibitors. The following diagram illustrates this advantage.

Pgp_Resistance_Evasion cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_Substrate P-gp Substrate (e.g., Paclitaxel, Vincristine) Pgp->Drug_Substrate efflux Drug_Substrate->Pgp binds to Target Intracellular Target (Tubulin) Drug_Substrate->Target blocked from reaching This compound This compound (Non-P-gp Substrate) This compound->Target reaches Extracellular Extracellular Space

Evading P-gp Mediated Drug Efflux

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or other chemotherapeutic agents for 48-72 hours.

  • Cell Fixation: Discard the drug-containing medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader. The percentage of cell survival is calculated relative to the untreated control cells.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with the desired drug concentrations for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, β-tubulin, apoptosis-related proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound or control vehicle for 24-48 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Synergistic Potential of MPT0B014 with Erlotinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on combination strategies to overcome drug resistance and enhance therapeutic efficacy. This guide provides a detailed analysis of the synergistic potential of MPT0B014, a novel aroylquinoline derivative, when used in combination with erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, for the treatment of non-small cell lung cancer (NSCLC). The data presented herein is derived from preclinical in vitro and in vivo studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro and In Vivo Efficacy

The combination of this compound and erlotinib has demonstrated significant synergistic cytotoxicity and anti-tumor effects in human NSCLC cell lines, particularly in the A549 cell line. The following tables summarize the key quantitative data from these studies.

Cell Line Treatment IC50 (µM) Combination Index (CI)
A549This compoundNot explicitly stated in the provided text< 1 (Synergistic)
A549ErlotinibNot explicitly stated in the provided text< 1 (Synergistic)
H1975This compound + ErlotinibNot explicitly stated in the provided text< 1 (Synergistic)

Note: The primary study indicates synergistic effects with Combination Index (CI) values less than 1, but does not provide the specific IC50 values for the individual agents or the combination.[1]

Treatment Group Tumor Growth Inhibition (%) *
This compound11
Erlotinib21
This compound + Erlotinib49

Note: Tumor growth inhibition in an A549 xenograft mouse model. The combined treatment resulted in a significantly greater tumor growth delay compared to either agent alone.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols used to evaluate the synergistic potential of this compound and erlotinib.

Cytotoxicity Assays

The anti-proliferative effects of this compound and erlotinib, both alone and in combination, were assessed using the sulforhodamine B (SRB) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays.[1]

  • Cell Seeding: Human NSCLC cell lines (A549, H1299, and H226) were seeded in 96-well plates at an appropriate density.

  • Drug Treatment: Cells were treated with various concentrations of this compound, erlotinib, or a combination of both for a specified duration.

  • Cell Viability Measurement:

    • SRB Assay: Cells were fixed, washed, and stained with SRB dye. The absorbance was measured to determine cell density.

    • MTT Assay: MTT solution was added to the wells, and the resulting formazan crystals were dissolved. The absorbance was measured to quantify viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated as the drug concentration that caused 50% growth inhibition. The synergistic effect of the drug combination was determined by calculating the Combination Index (CI), where a CI value of less than 1 indicates synergy.[1]

Cell Cycle Analysis

Flow cytometry was employed to determine the effect of the drug combination on cell cycle progression.[1]

  • Cell Treatment: A549, H1299, and H226 cells were treated with the test compounds.

  • Cell Fixation: Cells were harvested, washed, and fixed in ice-cold 75% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting Analysis

Western blotting was used to detect the expression levels of key proteins involved in cell cycle regulation and apoptosis.

  • Protein Extraction: Cells were treated with the compounds, and total protein was extracted.

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against specific proteins of interest, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo A549 Xenograft Model

The anti-tumor efficacy of the drug combination was evaluated in a mouse xenograft model.[1]

  • Tumor Implantation: A549 cells were subcutaneously injected into the flank of nude mice.

  • Drug Administration: Once the tumors reached a certain volume, the mice were treated with this compound, erlotinib, the combination of both, or a vehicle control.

  • Tumor Measurement: Tumor volume was measured regularly throughout the treatment period.

  • Data Analysis: The tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and erlotinib stems from their complementary mechanisms of action, targeting distinct but interconnected signaling pathways critical for cancer cell proliferation and survival.

This compound: Induction of G2/M Arrest and Apoptosis

This compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. This is achieved through the modulation of key regulatory proteins.

MPT0B014_Mechanism cluster_cell_cycle G2/M Arrest cluster_apoptosis Apoptosis This compound This compound Cdc2_Tyr15 Cdc2 (Tyr15)↓ This compound->Cdc2_Tyr15 Cdc25C Cdc25C↓ This compound->Cdc25C CyclinB1 Cyclin B1↑ This compound->CyclinB1 pCdc2_Thr161 p-Cdc2 (Thr161)↑ This compound->pCdc2_Thr161 AuroraAB Aurora A/B↑ This compound->AuroraAB Mcl1 Mcl-1↓ This compound->Mcl1 G2M_Arrest G2/M Phase Arrest Cdc2_Tyr15->G2M_Arrest Cdc25C->G2M_Arrest CyclinB1->G2M_Arrest pCdc2_Thr161->G2M_Arrest AuroraAB->G2M_Arrest Caspases Caspase-3, -7, -8, -9 Activation Mcl1->Caspases Apoptosis Apoptosis Caspases->Apoptosis Erlotinib_Mechanism cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Proliferation↓ RAS_RAF_MEK_ERK->Proliferation Survival Survival↓ PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis↓ PI3K_AKT_mTOR->Angiogenesis Synergistic_Effect This compound This compound Cell_Cycle Cell Cycle Progression This compound->Cell_Cycle Inhibits Synergistic_Apoptosis Synergistic Cell Death This compound->Synergistic_Apoptosis Erlotinib Erlotinib EGFR_Signaling EGFR Survival Signaling Erlotinib->EGFR_Signaling Inhibits Erlotinib->Synergistic_Apoptosis Cancer_Cell NSCLC Cell Cell_Cycle->Cancer_Cell Drives Proliferation EGFR_Signaling->Cancer_Cell Promotes Survival Synergistic_Apoptosis->Cancer_Cell Induces in

References

Benchmarking MPT0B014's Potency Against Known Clinical Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel tubulin polymerization inhibitor, MPT0B014, against established clinical tubulin inhibitors: Paclitaxel, Vincristine, and Combretastatin A-4. The data presented herein is compiled from various scientific publications to offer an objective overview of their relative potencies.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

This compound is a novel small molecule, identified as 6-(3′,4′,5′-Trimethoxybenzoyl)quinoline, that functions as a tubulin polymerization inhibitor.[1] By disrupting the dynamic assembly of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape, this compound induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis, or programmed cell death, in cancer cells.[1] Notably, it has shown efficacy in non-small-cell lung cancer (NSCLC) cell lines and appears to be less susceptible to P-glycoprotein (P-gp) mediated drug resistance.

The established clinical agents included in this comparison target tubulin through distinct mechanisms. Paclitaxel is a microtubule-stabilizing agent, promoting the assembly of tubulin into hyperstable, nonfunctional microtubules. In contrast, Vincristine and Combretastatin A-4, like this compound, are tubulin-destabilizing agents that inhibit tubulin polymerization.

cluster_0 Tubulin Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization This compound This compound This compound->tubulin Inhibits Polymerization disruption Microtubule Disruption This compound->disruption Vincristine Vincristine Vincristine->tubulin Inhibits Polymerization Vincristine->disruption Combretastatin Combretastatin A-4 Combretastatin->tubulin Inhibits Polymerization Combretastatin->disruption Paclitaxel Paclitaxel Paclitaxel->microtubules Promotes Polymerization & Inhibits Depolymerization Paclitaxel->disruption g2m_arrest G2/M Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Figure 1: Mechanism of Action of Tubulin Inhibitors.

Comparative Potency: A Data-Driven Analysis

The following tables summarize the available quantitative data on the potency of this compound and the selected clinical tubulin inhibitors. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)
This compound Data not available in searched literature
Paclitaxel -
Vincristine 0.43
Combretastatin A-4 2.64[2]

Note: A direct IC50 value for this compound's inhibition of tubulin polymerization was not found in the reviewed literature. Paclitaxel, as a microtubule stabilizer, promotes polymerization rather than inhibiting it, thus an IC50 for inhibition is not applicable.

Table 2: Cytotoxicity (IC50) in Human Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

CompoundA549 (µM)H1299 (µM)H226 (µM)
This compound Inhibits growth in a dose-dependent manner (0-1 µM)[1]Inhibits growth in a dose-dependent manner (0-1 µM)[1]Inhibits growth in a dose-dependent manner (0-1 µM)[1]
Paclitaxel 0.00135[3]Data not availableData not available
Vincristine Data not availableData not availableData not available
Combretastatin A-4 0.0075[4]Data not availableData not available

Note: While specific IC50 values for this compound in these cell lines were not explicitly stated in the provided search results, its potent dose-dependent inhibition of cell growth within the sub-micromolar range is documented.[1] The IC50 values for the comparator drugs are sourced from different studies and may involve varied experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of findings.

cluster_0 In Vitro Assay cluster_1 Cell-Based Assays cluster_2 Data Analysis arrow arrow tubulin_assay Tubulin Polymerization Assay ic50 IC50 Determination tubulin_assay->ic50 Measure Polymerization Inhibition cell_culture Cell Culture (e.g., A549, H1299) drug_treatment Drug Treatment (this compound, etc.) cell_culture->drug_treatment Measure Cytotoxicity viability_assay Cell Viability Assay (MTT/SRB) drug_treatment->viability_assay Measure Cytotoxicity viability_assay->ic50 Measure Cytotoxicity

Figure 2: Experimental Workflow for Inhibitor Evaluation.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

  • Reagent Preparation :

    • Purified tubulin protein is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP solution is prepared to a final concentration of 1 mM.

    • Test compounds (this compound, Vincristine, Combretastatin A-4) are serially diluted to the desired concentrations.

    • A positive control (e.g., Paclitaxel for polymerization promotion) and a negative control (DMSO vehicle) are included.

  • Assay Procedure :

    • The reaction is initiated by warming the tubulin solution to 37°C in the presence of GTP and the test compounds in a 96-well plate.

    • The change in absorbance at 340 nm is measured over time using a temperature-controlled plate reader. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis :

    • The rate of polymerization is determined from the linear phase of the absorbance curve.

    • The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Cell Viability Assays (MTT and SRB)

These colorimetric assays are used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding : Cancer cells (e.g., A549, H1299, H226) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading : The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

  • Cell Seeding and Drug Treatment : This follows the same procedure as the MTT assay.

  • Cell Fixation : The cells are fixed with trichloroacetic acid (TCA).

  • Staining : The fixed cells are stained with SRB solution, which binds to cellular proteins.

  • Washing : Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization : The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Reading : The absorbance is measured at a wavelength of approximately 510 nm.

  • Data Analysis : Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for MPT0B014

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of MPT0B014, a potent tubulin polymerization inhibitor. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is a cytotoxic compound, and all materials and waste contaminated with it must be treated as hazardous.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of personal protective equipment are the first line of defense when working with cytotoxic compounds like this compound. The following table summarizes the required PPE and essential engineering controls.

Equipment/ControlSpecificationPurpose
Gloves Double pair of chemotherapy-rated nitrile glovesPrevents skin contact and absorption. The outer pair should be changed regularly and immediately if contaminated.
Lab Coat Disposable, solid-front, back-closing gownProtects against splashes and contamination of personal clothing.
Eye Protection Safety goggles with side shields or a full-face shieldPrevents eye exposure from splashes or aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form or when there is a risk of aerosol generation.
Engineering Control Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hoodProvides a contained workspace to minimize exposure during handling and preparation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step procedures must be followed at all times.

Receiving and Unpacking
  • Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Don PPE: Before handling the package, put on a lab coat, a single pair of nitrile gloves, and eye protection.

  • Transport to Designated Area: Immediately transport the package to the designated cytotoxic handling area, preferably directly into a BSC or fume hood.

  • Unpacking: Open the shipping container within the containment device. Carefully inspect the primary container for any breaches. If any damage is found, initiate spill procedures immediately.

  • Labeling and Storage: The primary container should be clearly labeled with "Cytotoxic" and stored in a designated, secure, and well-ventilated area away from incompatible materials.

Preparation of Solutions
  • Work within a BSC/Fume Hood: All handling of this compound, especially the powder form, must be conducted within a certified BSC or fume hood.

  • Don Full PPE: Wear double gloves, a disposable gown, and eye protection. A respirator is required when handling the powder.

  • Use Luer-Lock Syringes: When reconstituting or diluting, use syringes and needles with Luer-Lock fittings to prevent accidental disconnection and spraying.

  • Venting and Pressure Equalization: Use a chemotherapy dispensing pin or a similar device to equalize pressure in vials and prevent aerosol generation.

  • Surface Protection: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.

Spill Management
  • Alert Others: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if aerosols are generated, evacuate the area and restrict access.

  • Don Full PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Work from the outer edge of the spill inwards.

  • Decontaminate: Clean the area with an appropriate decontaminating agent (e.g., 2% sodium hypochlorite solution), followed by a rinse with water.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Collection
  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container with a biohazard symbol. These containers are often color-coded, typically yellow or purple.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste". Do not pour this waste down the drain.

Final Disposal

Cytotoxic waste must be disposed of through a licensed hazardous waste contractor. The primary method of disposal for this type of waste is incineration at a high temperature.

Experimental Workflow for Handling this compound

The following diagram outlines the logical flow of operations when working with this compound.

MPT0B014_Workflow node_receive Receive this compound (Inspect Package) node_unpack Unpack in BSC/Fume Hood (Don PPE) node_receive->node_unpack node_store Store in Designated Area (Labeled 'Cytotoxic') node_unpack->node_store node_prepare Prepare Solutions in BSC/Fume Hood (Full PPE) node_store->node_prepare node_experiment Conduct Experiment node_prepare->node_experiment spill spill node_prepare->spill node_dispose Dispose of All Waste as Cytotoxic node_experiment->node_dispose node_experiment->spill node_spill Spill Occurs node_spill_cleanup Execute Spill Cleanup Protocol node_spill_cleanup->node_dispose spill->node_spill_cleanup

Caption: Workflow for the safe handling of this compound from receipt to disposal.

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